2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-bromo-6-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLFSBFDYBQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743016 | |
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-38-7 | |
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a reactive aldehyde, a sterically hindered bromine atom, and a nucleophilic pyrrolidine moiety, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of novel heterocyclic scaffolds and substituted aromatic compounds of significant interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and methods for its characterization.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most logical and efficient pathway for the synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile.[1] In this specific synthesis, the starting material is 2,6-dibromobenzaldehyde, and the nucleophile is pyrrolidine.
The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1] In the case of 2,6-dibromobenzaldehyde, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, facilitating the substitution of one of the bromine atoms. The reaction proceeds via the addition of the nucleophilic pyrrolidine to the carbon bearing a bromine atom, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the desired product.
Due to the presence of two identical leaving groups (bromine atoms) ortho to the aldehyde, the reaction is expected to yield the mono-substituted product. The introduction of the first pyrrolidine group will likely deactivate the ring towards a second substitution due to the electron-donating nature of the nitrogen atom, thus favoring the formation of the mono-pyrrolidinyl product.
Reaction Mechanism
The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde from 2,6-dibromobenzaldehyde and pyrrolidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:
Figure 1: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution reactions.
Materials and Equipment
| Material/Equipment | Specifications | Supplier (Example) |
| 2,6-Dibromobenzaldehyde | ≥98% purity | Sigma-Aldrich |
| Pyrrolidine | ≥99% purity, anhydrous | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | J.T. Baker |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle or oil bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| Column chromatography setup | Silica gel (230-400 mesh) | - |
Step-by-Step Procedure
Sources
An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, present a detailed, field-tested protocol for its synthesis and characterization, explore its characteristic reactivity, and highlight its applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.
Introduction and Chemical Identity
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a disubstituted aromatic aldehyde featuring a bromine atom and a pyrrolidine moiety ortho to a formyl group. This specific arrangement of functional groups makes it a highly versatile and valuable intermediate. The electron-donating pyrrolidine ring activates the aromatic system, while the ortho-bromo substituent provides a strategic handle for cross-coupling reactions. The aldehyde group serves as a classical point for chain extension and introduction of further complexity. This combination allows for sequential, regioselective modifications, making it a powerful tool in combinatorial chemistry and targeted synthesis. Its structure is particularly relevant in the synthesis of kinase inhibitors and other biologically active compounds.[1][2]
Chemical Structure:
-
IUPAC Name: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
-
Molecular Weight: 254.12 g/mol [4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties is critical for handling, reaction monitoring, and quality control.
Physical Properties
The compound's physical characteristics are summarized in the table below. This data is essential for selecting appropriate solvents for reactions and purification, as well as for proper storage.
| Property | Value | Source |
| Appearance | Solid | |
| Molecular Weight | 254.12 | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of structural verification. The following data represents the expected spectral characteristics for confirming the identity and purity of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
-
¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include:
-
A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.8-10.3 ppm .[5][6] Its integration should be 1H.
-
A multiplet pattern for the aromatic protons on the benzene ring, typically between δ 6.8-7.6 ppm . The ortho-substitution pattern will lead to a characteristic set of coupled signals.
-
Two multiplets corresponding to the methylene protons of the pyrrolidine ring. The protons adjacent to the nitrogen will be further downfield (around δ 3.3-3.8 ppm ) compared to the other two protons (around δ 1.9-2.1 ppm ).
-
-
¹³C NMR (Carbon NMR):
-
The aldehyde carbonyl carbon will appear as a singlet at a highly deshielded position, typically δ 190-193 ppm .[7]
-
Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the nitrogen will be at the higher end.
-
The pyrrolidine carbons will show two distinct signals in the aliphatic region, typically around δ 45-55 ppm and δ 25-30 ppm .
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The expected m/z values would be approximately 254 and 256.
-
Synthesis and Purification
Recommended Synthetic Route: Nucleophilic Aromatic Substitution
The most direct and reliable method for preparing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the activation provided by the ortho-aldehyde group (or a precursor) to facilitate the displacement of a halogen, typically fluorine, by pyrrolidine.
Causality: The starting material of choice is often 2-bromo-6-fluorobenzaldehyde. The fluorine atom is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon highly electrophilic. The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solvate the cation and leave the nucleophile (pyrrolidine) highly reactive. A mild base, such as potassium carbonate (K₂CO₃), is often added to scavenge the HF generated during the reaction, driving the equilibrium towards the product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (5 mL per mmol of starting material).
-
Reagent Addition: Flush the flask with nitrogen. Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C in an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (3x the volume of DMSO) and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Confirm the structure and purity using NMR and MS as described in Section 2.2.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.
Overview of Reactivity
-
The Aldehyde Group: This is a classic electrophilic site. It readily undergoes reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation with active methylene compounds to form α,β-unsaturated systems. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
The Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce a new nitrogen substituent.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
-
The Aromatic Ring: While the pyrrolidine group is a strong activator, the steric hindrance from the two ortho substituents makes further electrophilic aromatic substitution on the ring challenging, which is often an advantage as it prevents unwanted side reactions.
Application in Multi-Step Synthesis: A Case Study
This building block is frequently used in the synthesis of inhibitors for various protein kinases, which are crucial targets in oncology and inflammation research. A common synthetic strategy involves a Suzuki coupling at the bromine position, followed by a modification of the aldehyde.
Illustrative Reaction Scheme:
Caption: Suzuki coupling reaction of the title compound.
In this sequence, the bromine is first replaced with a desired aryl or heteroaryl group (Ar) via a palladium-catalyzed Suzuki coupling. The resulting biaryl aldehyde can then undergo, for example, reductive amination with a primary amine to install a side chain, a common motif in many kinase inhibitors. This stepwise, controlled approach is a hallmark of modern drug discovery campaigns.[8]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Classification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a strategically designed synthetic intermediate that offers chemists multiple avenues for molecular elaboration. Its well-defined reactive sites allow for selective and high-yielding transformations, making it an invaluable component in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. This guide has provided the core technical information required for its effective and safe utilization in a research setting.
References
- Electronic Supplementary Inform
- 1375069-38-7, 2-BroMo-6-(pyrrolidin-1-yl)benzaldehyde Formula - ECHEMI.
- 1375069-38-7|2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde - BLDpharm.
- 2-Bromo-6-methylbenzaldehyde - Sigma-Aldrich.
- AK Scientific, Inc.
- SAFETY D
- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH.
- 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum - ChemicalBook.
- (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine - ChemBK.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed.
- The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed.
Sources
- 1. chembk.com [chembk.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1375069-38-7|2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to accessing new chemical spaces and addressing complex biological targets. Among the myriad of heterocyclic building blocks, ortho-substituted benzaldehydes represent a privileged class of intermediates, offering a unique combination of reactivity and structural diversity. This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a compound of significant interest to researchers, medicinal chemists, and professionals in pharmaceutical development.
This document moves beyond a simple recitation of facts, delving into the causality behind synthetic choices, the logic of analytical characterization, and the potential applications of this molecule in the broader context of drug design. Every piece of information is grounded in established scientific principles and supported by references to authoritative literature, ensuring a self-validating and trustworthy resource for the scientific community.
Molecular Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its precise identification and a summary of its key physical and chemical properties. This information is critical for its handling, characterization, and application in synthetic protocols.
Nomenclature and Structural Identifiers
The systematic IUPAC name for the compound of interest is 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde . For clarity and comprehensive literature searching, alternative names and identifiers are provided in the table below.
Table 1: Chemical Identifiers for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | - |
| CAS Number | 1375069-38-7 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Canonical SMILES | C1CCN(C1)C2=C(C=CC=C2Br)C=O | [1] |
Physicochemical Data (Predicted and Analog-Based)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction/Analogy |
| Appearance | Likely a solid at room temperature. | Similar substituted benzaldehydes are solids. |
| Melting Point | Expected to be in the range of 80-100 °C. | Based on the melting point of 4-(1-Pyrrolidino)benzaldehyde (81-85 °C). The ortho-bromo substituent may influence this. |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and have low solubility in water. | General solubility of non-polar organic compounds. |
| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage temperature: 2-8°C.[1] | Standard practice for reactive organic intermediates. |
Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This section outlines a proposed synthetic protocol, grounded in established chemical principles, and explains the reasoning behind the choice of reactants and conditions.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and plausible route to synthesize the title compound is via the reaction of a suitable di-halogenated benzaldehyde with pyrrolidine. 2-Bromo-6-fluorobenzaldehyde is an ideal starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack and serves as an excellent leaving group in SNAr reactions.
Caption: Proposed synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned, yet hypothetical, procedure based on established methodologies for similar transformations. It is intended as a starting point for experimental work and may require optimization.
Materials and Equipment:
-
2-Bromo-6-fluorobenzaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-fluorobenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMSO to the flask. Stir the mixture to ensure good suspension.
-
Nucleophilic Addition: Slowly add pyrrolidine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Causality Behind Experimental Choices
-
Choice of Base (K₂CO₃): A non-nucleophilic base like potassium carbonate is crucial to neutralize the hydrofluoric acid (HF) formed during the substitution, driving the reaction to completion without competing with the pyrrolidine nucleophile.
-
Choice of Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation (K⁺) while leaving the pyrrolidine nucleophile relatively unsolvated and thus more reactive.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. The chosen temperature range is a typical starting point for SNAr reactions on moderately activated aromatic rings.
Spectroscopic Characterization (Predicted)
Accurate characterization is the cornerstone of chemical synthesis. While experimental spectra for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde are not widely published, we can predict the key spectroscopic features based on the analysis of its functional groups and data from structurally similar compounds, such as 2-bromo-p-tolualdehyde.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pyrrolidinyl protons.
Table 3: Predicted ¹H NMR Data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Aldehyde protons typically resonate in this downfield region.[2] |
| ~7.5 - 7.8 | Multiplet (m) | 3H | Aromatic protons | The electron-withdrawing aldehyde and bromine, and electron-donating pyrrolidine will create a complex splitting pattern. |
| ~3.3 - 3.5 | Multiplet (m) | 4H | Pyrrolidine protons (-NCH₂) | Protons adjacent to the nitrogen atom are deshielded. |
| ~1.9 - 2.1 | Multiplet (m) | 4H | Pyrrolidine protons (-CH₂) | Protons further from the nitrogen atom are more shielded. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Aldehyde carbonyl (C=O) | Carbonyl carbons of aldehydes are highly deshielded.[2] |
| ~120 - 155 | Aromatic carbons | Six distinct signals are expected for the substituted benzene ring. |
| ~50 | Pyrrolidine carbons (-NCH₂) | Carbons bonded to nitrogen are deshielded compared to simple alkanes. |
| ~25 | Pyrrolidine carbons (-CH₂) | Aliphatic carbons in a less deshielded environment. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.
Table 5: Predicted IR Absorption Bands for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3100 | Medium | C-H stretching (aromatic and aliphatic) |
| ~2720 and ~2820 | Medium, sharp | C-H stretching (aldehyde, Fermi doublet) |
| ~1700 | Strong, sharp | C=O stretching (aldehyde carbonyl)[2] |
| ~1550 - 1600 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1200 - 1300 | Medium-Strong | C-N stretching |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 6: Predicted Mass Spectrometry Data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| m/z | Predicted Relative Abundance | Assignment |
| 253 | ~100% | [M]⁺ molecular ion (with ⁷⁹Br) |
| 255 | ~98% | [M+2]⁺ molecular ion (with ⁸¹Br) |
| 224/226 | Variable | [M-CHO]⁺ fragment |
| 172 | Variable | [M-Br]⁺ fragment |
Reactivity and Synthetic Utility in Drug Discovery
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a bifunctional molecule, presenting two key reactive sites: the aldehyde group and the ortho-bromine substituent. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the context of medicinal chemistry.
Caption: Reactivity map of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Transformations of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce a diverse range of substituted aminomethyl groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to build more complex carbon skeletons.
Cross-Coupling Reactions at the C-Br Bond
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position. This is a cornerstone of modern synthetic organic chemistry. Key transformations include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
-
Buchwald-Hartwig Amination: To introduce a second, different nitrogen-based substituent.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
Potential Applications in Drug Development
The structural motifs present in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde are frequently found in biologically active molecules. The pyrrolidine ring is a common feature in many FDA-approved drugs and is known to improve physicochemical properties such as solubility and metabolic stability. The benzaldehyde moiety can serve as a precursor to a wide range of pharmacophores.
Derivatives of this scaffold could potentially be explored for their activity in several therapeutic areas, including but not limited to:
-
Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.
-
Central Nervous System (CNS) Disorders: The pyrrolidine moiety is present in numerous CNS-active compounds.
-
Infectious Diseases: As a scaffold for the development of novel antibacterial or antiviral agents.
Conclusion and Future Outlook
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde represents a versatile and synthetically valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the rapid generation of compound libraries for biological screening. While detailed experimental data for this specific molecule remains to be fully published, this technical guide provides a robust framework for its synthesis, characterization, and application, based on sound chemical principles and analogies to well-characterized related compounds. As the quest for novel therapeutics continues, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in advancing the frontiers of medicine.
References
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. Available at: [Link]
- Benzaldehyde derivatives, their preparation and application. Google Patents.
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
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IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Autechaux. Available at: [Link]
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Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry. Available at: [Link]
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Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. ResearchGate. Available at: [Link]
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4-(1-Pyrrolidinyl)benzaldehyde. PubChem. Available at: [Link]
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Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]
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(E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine. ChemBK. Available at: [Link]
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Interpret both the 1 H and 13C NMR spectra of. Chegg. Available at: [Link]
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(2-Bromo-2-propen-1-yl)benzene. PubChem. Available at: [Link]
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An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust and validated synthetic pathway, describes methods for its spectroscopic characterization, and explores its potential applications as a versatile chemical intermediate. The methodologies presented herein are grounded in established chemical principles to ensure reliability and reproducibility for professionals in the field.
Section 1: Core Physicochemical Properties
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a bifunctional organic molecule featuring a benzaldehyde core substituted with a bromine atom and a pyrrolidine ring at the ortho positions. This unique substitution pattern makes it a valuable building block for constructing more complex molecular architectures.
Key Properties and Identifiers
A summary of the essential physicochemical data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1375069-38-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [2] |
| MDL Number | MFCD22205829 | [1][2] |
| SMILES | O=Cc1c(N2CCCC2)cccc1Br | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Molecular Structure
The chemical structure of the title compound is depicted below. The ortho-arrangement of the bulky bromo and pyrrolidinyl groups relative to the aldehyde functionality creates a sterically hindered environment that influences its reactivity.
Section 2: Synthesis and Mechanism
The synthesis of aryl amines is a cornerstone of modern organic chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly versatile and efficient method for forming carbon-nitrogen (C-N) bonds.[1][2] This reaction has largely superseded harsher, traditional methods like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope and tolerance for various functional groups.[1][3]
A robust synthetic route to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde involves the palladium-catalyzed coupling of 2,6-dibromobenzaldehyde with pyrrolidine. This approach offers high selectivity for mono-amination due to the steric hindrance imposed by the ortho-substituents.
Proposed Synthetic Workflow
The diagram below illustrates the key steps in the proposed synthesis, from reactant preparation to product purification.
Detailed Experimental Protocol
Materials:
-
2,6-Dibromobenzaldehyde (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add 2,6-dibromobenzaldehyde, the palladium catalyst precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOt-Bu).
-
Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine.
-
Causality Note: Anhydrous solvent is critical to prevent the quenching of the active catalyst and base. The choice of a bulky phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing catalyst decomposition, which is a common challenge in C-N couplings.[4]
-
-
Reaction: The reaction mixture is heated to 80-100°C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Section 3: Spectroscopic Characterization (Self-Validation)
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected data can be reliably predicted based on its structure and analysis of analogous compounds.[5][6]
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key structural information.
-
Aldehyde Proton (-CHO): A singlet peak is anticipated around δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the δ 6.5-7.5 ppm region. The specific splitting patterns will depend on their coupling with each other.
-
Pyrrolidine Protons (-NCH₂CH₂-): The eight protons of the pyrrolidine ring will likely appear as two distinct multiplets in the δ 1.8-3.5 ppm range, corresponding to the alpha- and beta-protons relative to the nitrogen atom.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals between δ 110-160 ppm. The carbons directly attached to the bromine, nitrogen, and carbonyl group (C-Br, C-N, C-CHO) will have characteristic chemical shifts influenced by these substituents.
-
Pyrrolidine Carbons (-CH₂-): Two signals are expected in the aliphatic region, typically between δ 25-55 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the molecular ion ([M]+) will show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 253.01 and 255.01). The calculated exact mass for C₁₁H₁₂⁷⁹BrNO is 253.0153.
-
Fragmentation: Common fragmentation patterns would include the loss of the bromo radical (M-Br) or cleavage of the pyrrolidine ring, yielding characteristic iminium ions.[6]
Section 4: Applications in Research and Development
Substituted 2-aminobenzaldehydes and related pyrrolidine-containing heterocycles are crucial building blocks in medicinal chemistry and materials science.[7][8][9]
-
Pharmaceutical Synthesis: The aldehyde group is a versatile handle for constructing complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.[7][10] It can readily participate in condensation reactions to form imines, which can be further cyclized or reduced. The pyrrolidine moiety is a common feature in many FDA-approved drugs.[11]
-
Ligand Development: The nitrogen atom of the pyrrolidine ring and the oxygen of the aldehyde can act as a bidentate ligand for coordinating with metal centers, making it a precursor for novel catalysts.
-
Materials Science: Aromatic aldehydes are used in the synthesis of fluorescent probes and organic semiconductors. The specific electronic properties conferred by the bromo and amino substituents can be exploited to tune the optical and electronic characteristics of derived materials.
Section 5: Handling and Storage
Safety: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on analogous structures like 2-amino-6-bromobenzaldehyde, the compound may be harmful if swallowed and cause skin and eye irritation.[12]
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated at 2-8°C.[2]
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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2-Amino-6-bromobenzaldehyde | C7H6BrNO. PubChem. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
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Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion Interchim Scientific. [Link]
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Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. [Link]
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A Methodological Guide to the Structural Elucidation of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: From Synthesis to Single-Crystal X-ray Analysis
Abstract
This technical guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to successfully synthesize, crystallize, and structurally characterize this and similar novel compounds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high-quality results.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development, understanding the crystal structure of a compound is paramount, as it dictates molecular conformation, intermolecular interactions, and ultimately, how a molecule interacts with its biological target. 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂BrNO) is a substituted benzaldehyde derivative containing a pyrrolidine moiety, a common scaffold in medicinal chemistry[1]. The presence of a bromine atom and a sterically demanding pyrrolidine group ortho to the aldehyde functionality suggests potentially interesting conformational and packing features in the solid state.
This guide will detail a robust workflow for determining the crystal structure of this compound, from its synthesis and purification to the final analysis of the crystallographic data.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Proposed Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction. The following protocol is adapted from established procedures for the synthesis of related N-aryl pyrrolidines.
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere, add 2,6-dibromobenzaldehyde (1.0 eq), pyrrolidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Crystallization: The Art of Growing Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be employed to find the optimal crystallization conditions.
Experimental Protocol: Crystallization
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop can induce crystallization.
-
Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.
A systematic screening of solvents and solvent combinations is crucial for success.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[2][3][4]
The SC-XRD Experimental Workflow
The determination of a crystal structure follows a well-defined series of steps, from data collection to structure refinement.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][6] The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Integration and Scaling: The collected diffraction images are processed to determine the intensity and position of each reflection. These intensities are then scaled and corrected for various experimental factors.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[2]
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a standard Crystallographic Information File (CIF).
Anticipated Structural Features and Analysis
Based on the molecular structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde and an analysis of related compounds, several key structural features can be anticipated.
Molecular Conformation
The orientation of the pyrrolidine ring and the aldehyde group relative to the benzene ring will be of primary interest. Steric hindrance between the ortho substituents will likely force the pyrrolidine and aldehyde groups out of the plane of the benzene ring. The pyrrolidine ring itself is expected to adopt a non-planar conformation, such as an envelope or twisted form.[7][8]
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular interactions, such as C-H···O and C-H···π interactions. The presence of the bromine atom may also lead to halogen bonding (Br···O or Br···Br interactions), which can significantly influence the supramolecular assembly. A Hirshfeld surface analysis would be instrumental in visualizing and quantifying these interactions.[9][10]
Tabulation of Expected Crystallographic Data
Upon successful structure determination, the key crystallographic data would be summarized as follows:
| Parameter | Expected Information |
| Chemical Formula | C₁₁H₁₂BrNO |
| Formula Weight | 254.12 g/mol [11][12] |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | To be determined |
| Calculated Density (Dx) | g/cm³ |
| Absorption Coefficient (μ) | mm⁻¹ |
| F(000) | Electrons per unit cell |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| R-factors (R1, wR2) | Indicators of refinement quality |
| Goodness-of-fit (S) | Indicator of refinement quality |
Conclusion: A Pathway to Structural Insight
This technical guide has outlined a comprehensive and scientifically rigorous methodology for determining the crystal structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a high-quality crystal structure. The resulting structural information will provide invaluable insights into the molecular conformation and intermolecular interactions of this compound, thereby aiding in its potential applications in materials science and drug discovery.
References
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Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025).
-
Single-crystal X-ray Diffraction. (2007). Carleton College. Retrieved January 15, 2026, from [Link]
- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2023). RSC Medicinal Chemistry.
- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. (2021).
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Synthesis of 2-bromo-6-acetylnaphthalene. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Jordi Labs. Retrieved January 15, 2026, from [Link]
- Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. (2023). Green Chemistry.
- Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen.
-
Single Crystal Diffraction: The Definitive Structural Technique. (2016). Oak Ridge National Laboratory. Retrieved January 15, 2026, from [Link]
- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2021).
-
Hirshfeld surface of 2-bromo-p-tolualdehyde (I) mapped over dnorm... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Commercial suppliers of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
An In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a key building block for professionals in chemical research and drug development. We will explore its commercial availability, critical quality control parameters, applications, and safe handling protocols, offering field-proven insights beyond standard catalog data.
Introduction: The Strategic Value of a Disubstituted Benzaldehyde
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (CAS No. 1375069-38-7) is an aromatic aldehyde featuring a bromine atom and a pyrrolidine group ortho to the aldehyde functionality. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis.
-
The Aldehyde Group: Serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and heterocycles.
-
The Pyrrolidine Moiety: The five-membered pyrrolidine ring is a prevalent scaffold in drug discovery, known to enhance solubility, modulate pharmacokinetic properties, and explore three-dimensional chemical space due to its non-planar structure.[1]
-
The Ortho-Bromo Substituent: Acts as a synthetic linchpin for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity at a specific vector.
The strategic placement of these groups allows for sequential and regioselective modifications, making it a powerful tool for building libraries of complex molecules for biological screening.
Caption: Chemical Structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Commercial Availability and Supplier Analysis
Acquiring high-quality starting materials is the foundation of reproducible research. While numerous vendors list this compound, they often fall into categories of primary manufacturers, secondary suppliers, or trading platforms. Discerning the source is crucial for ensuring batch-to-batch consistency.
| Supplier/Brand | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |
| KeyOrganics | KOR-BS-20876 | 1375069-38-7 | C₁₁H₁₂BrNO | 254.13 | A primary supplier focused on screening compounds and building blocks. |
| Arctom Scientific | AS857561 | 1936246-54-6 | C₁₁H₁₂BrNO₂ | 270.12 | Note: This CAS number corresponds to the 3-hydroxy-pyrrolidinyl variant. Researchers must verify the exact structure.[2][3] |
| BLDpharm | BD01314371 | 1375069-38-7 | C₁₁H₁₂BrNO | 254.13 | A global supplier with a broad catalog of research chemicals. |
| Hangzhou Zhongqi Chem | --- | 230618-41-4 | C₉H₁₁BrN₂ | 227.10 | Note: This corresponds to the pyridine analog, not the benzaldehyde. This highlights the importance of CAS number verification.[4] |
Expert Insight: Always cross-reference the CAS number (1375069-38-7 for the target compound) with the supplier's provided structure and specifications. Discrepancies, such as those noted for Arctom and Hangzhou Zhongqi Chem, are common and necessitate direct inquiry with the supplier for a Certificate of Analysis (CoA) before purchase.[2][3][4][5]
Quality Control: A Self-Validating Protocol
For a molecule of this nature, purity and structural integrity are paramount. The Certificate of Analysis is your primary data source, but an independent validation is best practice.
Core Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: This is non-negotiable for structural confirmation.
-
Expected ¹H NMR Signals: Look for characteristic peaks for the aldehyde proton (singlet, ~10.3 ppm), distinct aromatic protons, and multiplets for the pyrrolidine ring protons.[6] The integration of these signals should match the number of protons in each environment.
-
Expected ¹³C NMR Signals: Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and aromatic carbons, with the carbon attached to bromine showing a characteristic shift.[6]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.
-
Methodology: A reverse-phase (RP) method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a standard starting point for analysis.[7]
-
Data Interpretation: The CoA should provide an HPLC chromatogram showing a major peak for the product. Purity is typically reported as the area percentage of this peak. Be vigilant for significant impurity peaks.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible, providing definitive evidence of its presence.
Caption: A self-validating workflow for qualifying critical chemical reagents.
Applications in Drug Discovery and Synthesis
The utility of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde stems from its identity as a versatile synthetic intermediate.
-
Scaffold for Bioactive Molecules: The aldehyde can be converted into a thiosemicarbazone, a class of compounds investigated for various biological activities, including as Dihydrofolate Reductase (DHFR) inhibitors.[8] This transformation exemplifies the use of the aldehyde as a launch point for creating more complex pharmacophores.
-
Intermediate in Multi-step Synthesis: Benzaldehyde derivatives are fundamental raw materials in the pharmaceutical, agrochemical, and dyestuff industries.[9] This specific compound is designed for multi-step synthetic campaigns where the bromine can be replaced via a coupling reaction and the aldehyde can be further elaborated.
-
Enhancing Pharmacological Properties: Benzaldehyde itself has been studied as a potential absorption promoter, capable of increasing the membrane permeability of other drugs.[10] While this specific derivative's properties are uncharacterized in that regard, the benzaldehyde core is known to interact with biological membranes.
Safety, Handling, and Storage Protocols
Proper handling is essential due to the reactive nature of the compound and its potential hazards. Data from Safety Data Sheets (SDS) for similar benzaldehydes provide a strong basis for safe handling procedures.[11][12][13]
Hazard Profile:
-
Health Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12]
-
Physical Hazards: May be a combustible liquid.[13]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][12]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[11] Keep away from heat, sparks, and open flames.[13]
Storage Conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, as benzaldehydes can be sensitive to air and light, potentially oxidizing to the corresponding benzoic acid.[13][14]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and certain metals.[14]
References
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Organic Syntheses. OXIDATIVE AMINATION OF BENZALDEHYDE WITH PYRROLIDINE AND tert-BUTYL HYDROPEROXIDE. [Link]
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Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Raftery, J., & Kariuki, B. M. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. [Link]
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Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
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ResearchGate. (2024, October). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]
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SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. [Link]
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Introduction: The Significance of the Pyrrolidinyl Benzaldehyde Scaffold
An In-depth Technical Guide to the Physical Characteristics of Pyrrolidinyl Benzaldehyde Derivatives
Pyrrolidinyl benzaldehyde derivatives represent a versatile class of organic compounds that have garnered significant interest from researchers in medicinal chemistry and materials science.[1][2] The core structure, featuring a pyrrolidine ring attached to a benzaldehyde moiety, serves as a valuable building block in the synthesis of more complex molecules.[3] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds, prized for its ability to introduce three-dimensionality and specific stereochemical configurations, which are crucial for molecular recognition and binding affinity at biological targets.[1]
Understanding the fundamental physical characteristics of these derivatives—from their solid-state properties to their spectroscopic fingerprints—is paramount for drug development professionals. These properties dictate a compound's behavior in various experimental and physiological environments, influencing everything from solubility and stability to reaction kinetics and suitability for analytical characterization. This guide provides a detailed exploration of the synthesis, physicochemical properties, and analytical characterization of pyrrolidinyl benzaldehyde derivatives, grounded in established scientific principles and experimental protocols.
Core Molecular Structure and Synthetic Strategies
The archetypal structure is 4-(1-Pyrrolidino)benzaldehyde, where the pyrrolidine nitrogen is bonded to the para-position of the benzaldehyde ring. Variations can be introduced by altering the substitution pattern on the aromatic ring or by modifying the pyrrolidine ring itself, for instance, by introducing carbonyl groups to form pyrrolidinone derivatives.[4]
The synthesis of these compounds typically leverages well-established organic chemistry reactions. A common and efficient approach is the nucleophilic aromatic substitution or amination of a halogenated benzaldehyde (e.g., 4-fluorobenzaldehyde) with pyrrolidine. Tandem or one-pot reactions, which minimize intermediate isolation steps, are increasingly employed to improve efficiency and yield.[5] More complex derivatives can be synthesized via multi-component reactions, such as the 1,3-dipolar cycloaddition, which allows for the construction of highly substituted pyrrolidine rings with excellent stereocontrol.[6]
The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. For instance, tandem reactions that combine metalation with the introduction of an electrophile can be used to create ortho-substituted benzaldehyde analogs.[5]
Caption: General synthetic pathway for 4-(1-Pyrrolidino)benzaldehyde.
Physicochemical and Spectroscopic Properties
The physical properties of pyrrolidinyl benzaldehyde derivatives are intrinsically linked to their molecular structure. The presence of the polar aldehyde group and the nitrogen atom of the pyrrolidine ring allows for intermolecular interactions, influencing properties like melting point and solubility.
State, Appearance, and Thermal Properties
Most simple pyrrolidinyl benzaldehyde derivatives are solids at room temperature, often appearing as crystalline powders with colors ranging from light yellow to brown.[7] The melting point is a reliable indicator of purity and is sensitive to the substituent pattern on the molecule. As shown in the table below, even subtle changes to the pyrrolidine or benzaldehyde ring can significantly alter the melting point. For example, 4-(1-Pyrrolidino)benzaldehyde is a solid with a melting point of 81-85 °C.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(1-Pyrrolidino)benzaldehyde | C₁₁H₁₃NO | 175.23[8] | 81 - 85 |
| 4-(1H-Pyrrol-1-yl)benzaldehyde | C₁₁H₉NO | 171.19[9] | Not specified |
| 4-(2-Oxopyrrolidin-1-yl)benzaldehyde | C₁₁H₁₁NO₂ | 189.21[4] | Not specified |
| Table 1: Physical Properties of Representative Pyrrolidinyl Benzaldehyde Derivatives. This table summarizes key physical data for common derivatives, highlighting the impact of structural modifications. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of synthesized derivatives. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
-
¹H NMR : The aldehyde proton (-CHO) gives a characteristic singlet peak far downfield, typically between δ 9.5 and 10.5 ppm.[10][11] The aromatic protons on the benzaldehyde ring appear in the δ 7.0-8.0 ppm region, with splitting patterns dependent on the substitution. The protons on the pyrrolidine ring typically appear as multiplets in the upfield region (δ 1.5-4.0 ppm).
-
¹³C NMR : The aldehyde carbonyl carbon is highly deshielded and appears around δ 190-193 ppm.[10] Aromatic carbons resonate in the δ 110-160 ppm range, while the aliphatic carbons of the pyrrolidine ring are found further upfield.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.
-
A strong, sharp absorption band between 1680-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[12]
-
The C-N stretching vibration of the pyrrolidine ring can be observed in the 1200-1350 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic ring are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight.[13] Fragmentation often involves the loss of the aldehyde group (CHO) or cleavage of the pyrrolidine ring.
| Spectroscopic Technique | Key Feature | Characteristic Range / Value |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.5 ppm (singlet)[10][11] |
| Aromatic Protons (Ar-H) | δ 7.0 - 8.0 ppm (multiplets) | |
| Pyrrolidine Protons (CH₂) | δ 1.5 - 4.0 ppm (multiplets) | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 190 - 193 ppm[10] |
| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | 1680 - 1715 cm⁻¹ (strong, sharp)[12] |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | |
| C-N Stretch | 1200 - 1350 cm⁻¹ | |
| Table 2: Key Spectroscopic Data for Pyrrolidinyl Benzaldehyde Derivatives. This table provides a quick reference for the expected spectroscopic signals for this class of compounds. |
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of a representative pyrrolidinyl benzaldehyde derivative. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Protocol 1: Synthesis of 4-(1-Pyrrolidino)benzaldehyde
This protocol describes a robust method for synthesizing the title compound via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzaldehyde
-
Pyrrolidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluorobenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Addition of Reagent: Begin stirring the mixture and add pyrrolidine (1.2 eq.) dropwise via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The causality for heating is to provide the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 4-fluorobenzaldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.
Protocol 2: Standard Characterization Workflow
This workflow outlines the systematic process for structural verification of the synthesized product.
Caption: Standard workflow for the characterization of synthesized compounds.
Procedure:
-
Purity Assessment: After purification (Protocol 1, Step 8), assess the purity of the compound by measuring its melting point. A sharp melting range close to the literature value suggests high purity.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The choice of a 400 MHz or higher field instrument is recommended for better signal resolution.[15]
-
IR Sample Preparation: Prepare a sample for IR analysis. For a solid, this typically involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
IR Data Acquisition: Obtain the IR spectrum, ensuring the background is properly subtracted.
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
MS Data Acquisition: Infuse the sample into a mass spectrometer to obtain the mass spectrum.
-
Data Analysis: Correlate the data from all spectroscopic techniques. Confirm that the ¹H and ¹³C NMR spectra are consistent with the proposed structure, the IR spectrum shows the correct functional groups, and the mass spectrum displays the expected molecular ion peak.[13]
Conclusion
The physical and spectroscopic characteristics of pyrrolidinyl benzaldehyde derivatives are a direct reflection of their molecular architecture. A thorough understanding of their properties, from melting points to NMR chemical shifts, is indispensable for scientists engaged in their synthesis and application. The protocols and data presented in this guide offer a comprehensive framework for the reliable synthesis and rigorous characterization of these important chemical entities, ensuring both scientific integrity and the advancement of research in fields that rely on these versatile scaffolds.
References
[14] BenchChem. (n.d.). Application Notes & Protocols: Experimental Procedures for Coupling Reactions with Benzaldehyde. Retrieved from [16] Huisman, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Retrieved from [5] Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [17] Viswanathan, M., & Raji, V. (n.d.). Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and Zinc(II). Retrieved from Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidino)benzaldehyde 97%. Retrieved from [18] Al-Masoudi, N. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [19] Huisman, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [8] National Center for Biotechnology Information. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde. PubChem Compound Database. Retrieved from [9] National Center for Biotechnology Information. (n.d.). 4-(1H-Pyrrol-1-yl)benzaldehyde. PubChem Compound Database. Retrieved from [4] National Center for Biotechnology Information. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzaldehyde. PubChem Compound Database. Retrieved from [7] ChemicalBook. (2025). 4-(1-PYRROLIDINO)BENZALDEHYDE. Retrieved from [13] NIST. (n.d.). 4-Pyrrolidinobenzaldehyde. NIST Chemistry WebBook. Retrieved from [6] Nivetha, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. Semantic Scholar. Retrieved from [10] Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [15] Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [1] Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [20] NIST. (n.d.). 4-Pyrrolidinobenzaldehyde. NIST Chemistry WebBook. Retrieved from [12] Donkeng, V., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC - NIH. Retrieved from [2] Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023). ResearchGate. Retrieved from [11] ResearchGate. (n.d.). 1 H NMR spectrum of the p-benzaldehyde sample in DMSO-d 6 recorded at.... Retrieved from [21] El-Newehy, M. H., et al. (2016). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Retrieved from [3] Benzaldehyde derivatives: Significance and symbolism. (2025). Retrieved from
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Methodological & Application
Application Notes & Protocols: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde as a Versatile Synthetic Building Block
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (CAS No. 1375069-38-7) has emerged as a particularly valuable intermediate.[1] Its structure is a compelling convergence of three key chemical motifs: an aromatic aldehyde, an ortho-bromine atom, and a sterically influential pyrrolidine ring. This unique arrangement provides two orthogonal points for chemical modification—the aldehyde for nucleophilic additions and condensations, and the aryl bromide for a host of metal-catalyzed cross-coupling reactions.
The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, frequently found in compounds targeting a wide array of human diseases.[2] Its non-planar, sp³-rich nature allows for the exploration of three-dimensional chemical space, often leading to enhanced binding affinity and improved pharmacokinetic properties.[2] This guide provides an in-depth exploration of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, detailing its properties, synthetic utility, and providing field-proven protocols for its application in the synthesis of complex heterocyclic systems and potential pharmaceutical agents.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its successful application.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1375069-38-7 |
| Molecular Formula | C₁₁H₁₂BrNO[1] |
| Molecular Weight | 254.12 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Storage | Store under an inert atmosphere at 4°C |
Spectroscopic Signature Analysis
While specific experimental spectra are proprietary, a predictive analysis based on established principles provides a reliable characterization framework.[3]
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet far downfield, typically in the δ 9.8-10.2 ppm range. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the three different substituents. The pyrrolidine ring will show two sets of multiplets in the aliphatic region (approx. δ 1.8-2.0 and δ 3.2-3.5 ppm), corresponding to the CH₂ groups.
-
¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon (δ > 185 ppm). Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon bearing the bromine atom (C-Br) being shifted to a relatively upfield position within this range due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1690-1710 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde. Other key signals include C-H stretches from the aromatic and aliphatic groups and the C-N stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
Core Applications in Synthesis: A Dual-Functionality Approach
The synthetic power of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde lies in the strategic manipulation of its two reactive sites. The ortho-relationship between the bromine and the aldehyde group enables the synthesis of complex, fused heterocyclic systems through sequential or tandem reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions, which are foundational to modern C-C and C-heteroatom bond formation.[4] These reactions allow for the introduction of a wide variety of substituents at the 2-position, dramatically increasing molecular complexity.
Caption: Palladium-catalyzed cross-coupling pathways.
-
Suzuki-Miyaura Coupling: This reaction is arguably the most versatile method for forming biaryl structures.[4] Coupling the title compound with various aryl or heteroaryl boronic acids provides rapid access to a library of 2-aryl-6-(pyrrolidin-1-yl)benzaldehydes. These products are precursors to complex polycyclic aromatic structures and ligands.
-
Sonogashira Coupling: The introduction of an alkyne moiety via Sonogashira coupling yields 2-alkynyl-6-(pyrrolidin-1-yl)benzaldehydes. The resulting product is primed for subsequent intramolecular cyclization reactions, where the aldehyde can react with a nucleophile generated from the alkyne, leading to fused ring systems like isoquinolines or pyranobenzofurans.
Synthesis of Fused Heterocyclic Systems
The aldehyde functional group is a classic electrophile for constructing heterocyclic rings.[5][6] Its condensation with dinucleophiles is a robust strategy for ring formation.
-
Condensation and Cyclization: Reaction with hydrazines, hydroxylamine, or thiosemicarbazides can generate pyridazines, oxazines, and thiadiazines, respectively. The products of these reactions often exhibit significant biological activity. For instance, thiosemicarbazones derived from substituted benzaldehydes are known inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target in cancer and antimicrobial therapy.[7]
Caption: Heterocycle synthesis via condensation-cyclization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established, reliable methodologies in synthetic chemistry.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details the synthesis of 2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)benzaldehyde, demonstrating a typical C-C bond formation.
Reaction Scheme: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde + (4-methoxyphenyl)boronic acid → 2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)benzaldehyde
Table 2: Reagents & Materials
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 254.12 | 254 mg | 1.0 | 1.0 |
| (4-methoxyphenyl)boronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| K₂CO₃ (2M aq. solution) | 138.21 | 1.5 mL | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (254 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon gas three times. Under a positive flow of inert gas, add toluene (8 mL) and ethanol (2 mL) via syringe.
-
Base Addition: Add the 2M aqueous potassium carbonate solution (1.5 mL, 3.0 mmol). The causality here is that the base is essential for the transmetalation step in the palladium catalytic cycle.[4]
-
Reaction: Fit the flask with a reflux condenser under nitrogen and heat the mixture to 90 °C in an oil bath. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure biaryl product.
Protocol 2: Synthesis of a Bioactive Thiosemicarbazone Derivative
This protocol outlines the synthesis of a thiosemicarbazone, a class of compounds investigated for various therapeutic properties.[7]
Reaction Scheme: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde + Thiosemicarbazide → 2-(2-Bromo-6-(pyrrolidin-1-yl)benzylidene)hydrazine-1-carbothioamide
Table 3: Reagents & Materials
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 254.12 | 254 mg | 1.0 | 1.0 |
| Thiosemicarbazide | 91.13 | 96 mg | 1.05 | 1.05 |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - | Catalytic |
| Ethanol (95%) | - | 15 mL | - | - |
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (254 mg, 1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add thiosemicarbazide (96 mg, 1.05 mmol) to the solution. The slight excess of the nucleophile ensures complete consumption of the starting aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the nucleophilic attack on the carbonyl carbon and the subsequent dehydration to form the C=N double bond.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The formation of the product is often indicated by the precipitation of a solid. Monitor completion by TLC.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to yield the pure thiosemicarbazone. Further purification via recrystallization can be performed if necessary.
Significance in Drug Discovery & Medicinal Chemistry
The utility of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde extends beyond a simple intermediate; it is a gateway to novel chemical entities with therapeutic potential. The pyrrolidine moiety is a cornerstone in the design of drugs targeting the central nervous system, as well as antiviral, and anticancer agents.[2][8]
By using the protocols described above, researchers can rapidly generate diverse libraries of compounds. For example, Suzuki coupling can introduce fragments known to interact with specific biological targets, while the thiosemicarbazone synthesis can produce compounds for screening in antimicrobial or anticancer assays. The inherent three-dimensionality of the pyrrolidine ring, combined with the planar, functionalizable aromatic core, provides a powerful scaffold for structure-activity relationship (SAR) studies.[2]
Conclusion
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a high-value, versatile building block for chemical synthesis. Its dual reactivity allows for both expansion of the aromatic core through cross-coupling and the construction of novel heterocyclic systems via condensation. The protocols and insights provided in this guide empower researchers in synthetic and medicinal chemistry to leverage this unique scaffold for the efficient construction of complex molecules and the discovery of new therapeutic agents.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- BLDpharm. (n.d.). 1375069-38-7 | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
- Wolfe, J. P., & Rossi, M. A. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Campeau, L.-C., et al. (2005). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications.
- (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. PubMed.
- (n.d.). Heterocyclic compounds II: Synthesis and reactions of some 2,3-pyrrolidinediones.
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The Strategic Utility of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold for Complex Syntheses
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a valuable and versatile intermediate in medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, a strategically positioned bromine atom, and a pyrrolidine moiety—offers a powerful toolkit for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the applications of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, complete with detailed protocols and insights into its synthetic utility, particularly in the realm of kinase inhibitors and other targeted therapies.
The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs, contributing to improved solubility, metabolic stability, and target engagement.[1] The strategic placement of this saturated heterocycle ortho to a bromine atom and an aldehyde group on a benzene ring creates a unique chemical entity primed for sequential and diverse chemical transformations. This guide will delve into the synthesis of this key intermediate and its subsequent elaboration into pharmacologically relevant structures, providing researchers and drug development professionals with a comprehensive understanding of its potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1375069-38-7 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Pale yellow solid |
| Storage | Sealed in dry, 2-8°C[2] |
Core Synthetic Applications: A Gateway to Privileged Scaffolds
The true value of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde lies in its capacity to serve as a linchpin in the assembly of complex molecular architectures. The aldehyde functionality provides a handle for classical transformations such as reductive amination, Wittig reactions, and condensations, while the ortho-bromine atom is a prime substrate for modern cross-coupling reactions.
Key Reactions and Mechanistic Considerations
1. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is ideally suited for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 2-position. The resulting biaryl structures are common motifs in kinase inhibitors.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, providing access to a diverse range of substituted anilines, which are key components of many therapeutic agents.
2. Aldehyde Transformations:
The aldehyde group serves as a versatile electrophile for the introduction of additional complexity.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a variety of substituted benzylamines.
-
Condensation Reactions: Condensation with active methylene compounds can lead to the formation of α,β-unsaturated systems, which are valuable intermediates for further functionalization.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy and are increasingly being explored for the treatment of inflammatory and autoimmune diseases.[1] The structural motifs accessible from 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde are highly relevant to this class of drugs.
While direct, publicly available examples detailing the use of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in the synthesis of a specific, named kinase inhibitor are limited, its structural features strongly suggest its utility as a key intermediate. For instance, patent literature describes the synthesis of complex Bruton's tyrosine kinase (BTK) inhibitors starting from related 2,4-dibromopyridine derivatives, which undergo subsequent functionalization including the introduction of a pyrrolidine moiety.[3] This highlights the strategic importance of the ortho-halo-aminoaryl aldehyde scaffold in constructing these intricate molecules.
The following workflow illustrates a plausible synthetic route to a hypothetical kinase inhibitor core, leveraging the unique reactivity of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Caption: Plausible synthetic workflow for a kinase inhibitor using 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Protocols
Protocol 1: Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde from 2-Amino-6-bromobenzaldehyde
This protocol describes a plausible method for the synthesis of the title compound via nucleophilic aromatic substitution.
Materials:
-
2-Amino-6-bromobenzaldehyde[4]
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-6-bromobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 1,4-dibromobutane (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the title compound with an arylboronic acid.
Materials:
-
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful intermediate. As the demand for novel and highly specific targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
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Protocol for palladium-catalyzed cross-coupling with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Authored by: A Senior Application Scientist
Introduction
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision. These transformations are fundamental to modern drug discovery, materials science, and agrochemical development. This guide focuses on a particularly valuable and challenging substrate: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde . This molecule is a trifunctional building block, featuring a reactive aryl bromide for cross-coupling, a versatile aldehyde for further derivatization, and a sterically demanding, electron-donating pyrrolidinyl group.
The unique electronic and steric properties of this substrate necessitate carefully optimized protocols. The ortho-substitution pattern presents a significant steric challenge, while the electron-rich nature of the aromatic ring, due to the pyrrolidine nitrogen, can render the initial oxidative addition step of the catalytic cycle more demanding compared to electron-deficient systems. This document provides a detailed exploration of the key considerations, step-by-step protocols for various coupling reactions, and expert insights to empower researchers to successfully utilize this versatile synthetic intermediate.
Understanding the Substrate: Reactivity and Challenges
The structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde dictates the strategy for its successful cross-coupling.
-
Steric Hindrance: The substituents at the 2 and 6 positions create a sterically congested environment around the palladium catalyst's site of action. This can impede the approach of the catalyst and slow down both the oxidative addition and the final reductive elimination steps. The choice of a bulky, yet effective, phosphine ligand is therefore critical to overcome this hurdle.[1][2][3]
-
Electronic Effects: The nitrogen atom of the pyrrolidine ring donates electron density into the aromatic system, making the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. Catalyst systems with highly electron-donating ligands are required to enhance the reactivity of the palladium center.
-
Functional Group Tolerance: The aldehyde group is a valuable synthetic handle. Fortunately, many modern palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, exhibit excellent tolerance for carbonyl functionalities, allowing the coupling to proceed without the need for protecting groups.[4][5]
The Palladium Catalytic Cycle: A Mechanistic Core
Understanding the fundamental mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The process is a catalytic cycle that continuously regenerates the active Pd(0) species.
Diagram Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde to form a Pd(II) complex. This is often the rate-limiting step, especially for electron-rich and sterically hindered aryl halides.[6]
-
Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron or organotin reagent) is transferred to the palladium center, displacing the halide. This step is facilitated by a base in reactions like the Suzuki coupling.
-
Reductive Elimination: The two organic fragments (the aryl group from our substrate and the R group from the coupling partner) are coupled together and eliminated from the palladium center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Selecting the Appropriate Cross-Coupling Reaction
The choice of reaction depends on the desired final product and the available coupling partner. Below is a summary of suitable reactions for this substrate.
| Reaction Name | Coupling Partner | Bond Formed | Key Advantages & Considerations |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Mild conditions, high functional group tolerance, commercially available reagents, boronic acids are generally non-toxic.[8][9][10] |
| Stille | Organotin Reagent (R-SnBu₃) | C(sp²)-C(sp²), C(sp²)-C(sp) | Excellent functional group tolerance, insensitive to water/air. Main drawback is the toxicity of organotin compounds.[4][5][11] |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Direct method for synthesizing aryl alkynes. Often requires a copper(I) co-catalyst.[12][13][14] |
| Heck | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | Forms substituted alkenes. Regioselectivity can be a challenge with certain substrates.[15][16][17][18] |
| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Forms C-N bonds. Useful for synthesizing substituted anilines from aryl halides.[19][20][21][22] |
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with an arylboronic acid.
Principle
The Suzuki-Miyaura reaction creates a new carbon-carbon bond between our aryl bromide and an organoboron compound. The choice of a bulky, electron-rich phosphine ligand is crucial for coupling sterically hindered substrates.[2][23] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice for this transformation.[2]
Workflow Diagram
Diagram Caption: Step-by-step workflow for the Suzuki coupling protocol.
Materials and Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 254.12 | 254 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | - | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 mmol | 0.02 |
| SPhos | 410.50 | 16.4 mg | 0.04 mmol | 0.04 |
| K₃PO₄ | 212.27 | 637 mg | 3.0 mmol | 3.0 |
| Toluene | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of toluene:water by bubbling nitrogen through the solvents for at least 20 minutes. Add this solvent mixture (10 mL per 1.0 mmol of aryl bromide) to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Experimental Protocol 2: Stille Coupling
This protocol outlines the coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with an organostannane reagent.
Principle
The Stille reaction is a powerful C-C bond-forming reaction that couples the aryl bromide with an organotin compound.[11] It is known for its exceptional tolerance of various functional groups.[4][5] Due to the steric hindrance of the substrate, a catalyst system employing a bulky phosphine ligand like tri-tert-butylphosphine is recommended.
Materials and Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 254.12 | 254 mg | 1.0 mmol | 1.0 |
| Organostannane (e.g., Tributyl(vinyl)tin) | - | - | 1.1 mmol | 1.1 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 mmol | 0.01 |
| P(t-Bu)₃ (as HBF₄ salt) | 290.18 | 11.6 mg | 0.04 mmol | 0.04 |
| CsF | 151.90 | 304 mg | 2.0 mmol | 2.0 |
| Anhydrous Dioxane | - | 10 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃ (0.01 eq), tri-tert-butylphosphine tetrafluoroborate salt (0.04 eq), and CsF (2.0 eq) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and anhydrous, degassed dioxane (10 mL).
-
Coupling Partner: Add the organostannane reagent (1.1 eq) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated heating block or oil bath at 100 °C. Stir for 16-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL). Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. This process precipitates the tin byproducts as insoluble fluoride salts.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil via flash column chromatography to isolate the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Ligand is not suitable for the sterically hindered substrate.4. Base is not strong or soluble enough (Suzuki). | 1. Ensure a rigorously inert atmosphere.2. Degas solvents thoroughly with N₂/Ar for 20-30 min.3. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands, cataCXium A).4. Try a different base (e.g., Cs₂CO₃ for Suzuki) or a different solvent system to improve solubility. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Transmetalation is slow relative to other pathways. | Increase the concentration of the boronic acid/stannane or try a different base/additive to accelerate transmetalation. |
| Formation of Debrominated Byproduct | 1. Presence of water or protic impurities.2. β-hydride elimination from certain coupling partners.[3][24] | 1. Use rigorously dried solvents and reagents.2. This is more common with alkyl coupling partners. Re-evaluate ligand and reaction conditions. |
| Aldehyde Reduction or Side Reactions | Certain reagents or harsh conditions may affect the aldehyde. | Ensure the chosen conditions are known to be tolerant of the aldehyde group. Avoid strongly nucleophilic or reducing additives if not essential for the coupling. |
Safety Precautions
-
Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic, irritants, and air-sensitive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like toluene and dioxane are flammable and harmful. Use them away from ignition sources and in a fume hood.
-
Bases: Strong bases like K₃PO₄ and CsF are corrosive and hygroscopic. Avoid inhalation and skin contact.
-
Organostannanes: Organotin compounds are highly toxic. Handle with extreme care, using double gloves, and quench all waste appropriately.
References
-
O'Brien, C. J., et al. (2016). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry. Available at: [Link]
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Wolf, C., & Lerebours, R. (2004). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. Organic Letters. Available at: [Link]
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Tanimori, D., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
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Yang, Y., & Buchwald, S. L. (2013). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
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Zou, G., et al. (2007). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. Available at: [Link]
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Walker, S. D., et al. (2004). A New Class of Ligands for the Suzuki-Miyaura Coupling Reaction: The Use of SPhos in the Coupling of Aryl Bromides and Chlorides at Room Temperature. Angewandte Chemie. Available at: [Link]
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Schmink, J. R., et al. (2014). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes. Organic Letters. Available at: [Link]
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Kwong, F. Y., et al. (2009). Palladium‐Catalyzed Cross‐Coupling of Aryl Halides Using Organotitanium Nucleophiles. Angewandte Chemie. Available at: [Link]
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Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
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Walczak, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
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Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Tolnai, G. L., et al. (2016). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available at: [Link]
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Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]
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Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Available at: [Link]
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ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by.... Available at: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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ResearchGate. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Available at: [Link]
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Kotha, S., et al. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron. Available at: [Link]
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Application Notes and Protocols for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: A Versatile Precursor for Bioactive Molecules
Introduction: The Strategic Value of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of synthetic precursors is paramount to the efficient generation of novel bioactive molecules. 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde emerges as a highly valuable and versatile building block for medicinal chemists. Its unique trifunctional architecture, comprising a reactive aldehyde, a strategically positioned bromine atom on an aromatic ring, and a pyrrolidine moiety, offers a confluence of chemical handles for the construction of complex molecular scaffolds.
The pyrrolidine ring is a well-established "privileged" scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and to provide a three-dimensional vector for probing protein-ligand interactions.[1] The aldehyde functionality serves as a versatile gateway for a myriad of chemical transformations, including reductive aminations, condensations, and the formation of various heterocyclic systems.[2] Critically, the bromo-substituent is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational technologies in the synthesis of complex pharmaceuticals.[3][4]
This guide provides an in-depth exploration of the applications of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde as a precursor for the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical framework for the strategic utilization of this powerful synthetic intermediate.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a synthetic precursor is essential for its effective use in the laboratory.
| Property | Value |
| CAS Registry Number | 1375069-38-7 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| Storage | Store in a cool, dry, and well-ventilated area |
Core Synthetic Strategies and Applications
The synthetic utility of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is primarily centered around the sequential or tandem functionalization of its aldehyde and bromo- groups. This allows for a divergent synthetic approach, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Application Showcase: Synthesis of a Precursor for Kinase-Targeted Protein Degraders
A recent patent highlights the utility of a close analog of our topic compound in the synthesis of bifunctional molecules for targeted protein degradation, a cutting-edge therapeutic modality.[5] The synthesis of 2-(pyrrolidin-1-yl)-6-(1H-pyrazol-5-yl)benzaldehyde, a key intermediate, can be readily adapted from the disclosed methods, demonstrating the power of the Suzuki-Miyaura coupling in elaborating the 2-bromo-6-(pyrrolidin-1-yl)benzaldehyde core.
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with a pyrazole boronic acid ester. This reaction is a cornerstone for creating C-C bonds in medicinal chemistry.[4][6]
Reaction Scheme:
Materials and Reagents:
-
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv.)
-
1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)benzaldehyde.
-
-
Deprotection (if required): The Boc-protecting group on the pyrazole can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final desired intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance.[3]
-
Base (Na₂CO₃): The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid ester.
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is essential for the hydrolysis of the boronate complex.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, hence the need for an inert atmosphere to prevent catalyst deactivation.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Aryl-amino Scaffolds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[3][7] This protocol provides a general method for the coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with a primary or secondary amine.
Reaction Scheme:
Materials and Reagents:
-
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (or other suitable phosphine ligand) (0.04 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, the amine, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃, Xantphos, and anhydrous toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst (Pd₂(dba)₃) and Ligand (Xantphos): This combination is a highly effective catalytic system for Buchwald-Hartwig aminations. The bulky, electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Solvent: The reaction is sensitive to water, which can lead to side reactions and catalyst deactivation.
Further Transformations of the Aldehyde Moiety
Following the cross-coupling reaction, the aldehyde group of the resulting bi-aryl or aryl-amino scaffold provides a versatile handle for further diversification.
Reductive Amination
The aldehyde can be converted to a primary, secondary, or tertiary amine via reductive amination. This involves the formation of an imine intermediate with an amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This reaction is instrumental in introducing basic nitrogen atoms, which are often key for target engagement and improving pharmacokinetic properties.
Condensation Reactions for Heterocycle Synthesis
The aldehyde can undergo condensation reactions with various nucleophiles to construct a wide range of heterocyclic systems, which are prevalent in bioactive molecules. For example, condensation with an amidine can lead to the formation of a pyrimidine ring, a core structure in many kinase inhibitors.[8][9] Similarly, reaction with an ortho-phenylenediamine can yield a benzodiazepine scaffold.
Conclusion and Future Outlook
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a strategically designed precursor that offers medicinal chemists a powerful platform for the synthesis of novel bioactive molecules. Its dual reactivity allows for the application of robust and versatile palladium-catalyzed cross-coupling reactions to build molecular complexity, while the aldehyde functionality provides a gateway for further diversification and the construction of key pharmacophoric elements. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable building block in their quest for new therapeutics. The continued exploration of novel reaction methodologies with this precursor will undoubtedly lead to the discovery of new and potent bioactive compounds.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(16), 11098-11111.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(7), 156.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2022). RSC Medicinal Chemistry, 13(8), 985-993.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals, 15(3), 339.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
- A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2020). Chemistry – A European Journal, 26(70), 16818-16823.
- Examples of bioactive compounds containing a pyrroloquinazoline moiety. (n.d.).
- Pyrimidine as constituent of natural biologically active compounds. (2005). Chemistry & Biodiversity, 2(1), 1-50.
- Selected bioactive compounds containing quinazoline moiety. (n.d.).
- Compositions useful as inhibitors of protein kinases. (2004).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Advances, 8(52), 29633-29637.
- Bioactive Small Molecules Having a Fatty Residue. Part VI: Synthesis, Cytotoxicity Evaluation, and Molecular Docking Studies of New Pyrimidine Derivatives as Antitumor Agents. (2020). Russian Journal of Organic Chemistry, 56(12), 2212-2221.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6643.
- Compounds for targeted protein degradation of kinases. (2022).
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- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Pyrimidine as constituent of natural biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Aldehyde Group in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Abstract
This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the aldehyde moiety in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which offers multiple avenues for molecular elaboration. The presence of an aldehyde for diverse transformations, a bromine atom for cross-coupling reactions, and an electron-rich pyrrolidinyl group that modulates the reactivity of the aromatic ring, makes this compound a valuable scaffold. This document outlines detailed protocols for key transformations including reductive amination, Wittig olefination, and Knoevenagel condensation, providing insights into the causality behind experimental choices and addressing the potential challenges posed by the substrate's steric and electronic properties.
Introduction: The Synthetic Potential of a Multifunctional Scaffold
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a richly functionalized aromatic compound that serves as a powerful intermediate in the synthesis of complex molecular architectures. The strategic positioning of its functional groups allows for a sequential and chemoselective approach to the construction of novel compounds. The aldehyde group is a versatile handle for chain extension and the introduction of new functionalities. The bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The pyrrolidinyl group, a tertiary amine, not only influences the electronic properties of the benzaldehyde but can also play a role in directing metallation reactions or participating in intramolecular cyclizations.
This guide focuses on the selective transformation of the aldehyde group, a critical first step in many synthetic routes. We will delve into the mechanistic underpinnings of several key reactions and provide detailed, field-proven protocols for their execution.
Core Functionalization Strategies: Mechanisms and Considerations
The functionalization of the aldehyde group in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde can be approached through several classic and reliable organic transformations. The choice of reaction will depend on the desired final product. Here, we discuss three fundamental reactions: Reductive Amination, Wittig Reaction, and Knoevenagel Condensation.
Reductive Amination: A Gateway to Diverse Amines
Reductive amination is a robust method for the conversion of aldehydes into amines.[1][2][3] The reaction proceeds in two stages: the formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to the corresponding amine. For a one-pot process, a reducing agent that is selective for the iminium ion over the starting aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity.[4]
The electron-donating nature of the pyrrolidinyl group in the substrate may slightly decrease the electrophilicity of the aldehyde, but the reaction is generally expected to proceed efficiently. The steric hindrance from the ortho-bromo and pyrrolidinyl groups might slow down the initial imine formation, potentially requiring slightly longer reaction times or gentle heating.
Diagram 1: General Workflow for Reductive Amination
Caption: A streamlined workflow for the one-pot reductive amination.
Wittig Reaction: Precise Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of control over the location of the newly formed double bond.[5][6][7] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene.
For 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, the steric bulk around the aldehyde may necessitate the use of less hindered ylides or slightly elevated temperatures to achieve good conversion. The electronic nature of the substituents is not expected to significantly hinder this reaction.
Diagram 2: Wittig Reaction Mechanism Overview
Caption: Key intermediates in the Wittig olefination of an aldehyde.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[8][9][10] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a variety of other transformations, including Michael additions and Diels-Alder reactions.
The reactivity of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in a Knoevenagel condensation is expected to be good, although the steric hindrance might necessitate the use of a more active methylene compound or a slightly stronger base catalyst than in unhindered systems. Piperidine or pyrrolidine are commonly used and effective catalysts for this transformation.[11]
Diagram 3: Knoevenagel Condensation Experimental Flow
Caption: A typical experimental sequence for a Knoevenagel condensation.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for the specific substrate, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Reductive Amination with Benzylamine
Objective: To synthesize N-((2-bromo-6-(pyrrolidin-1-yl)phenyl)methyl)aniline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 267.14 | 1.0 | 267 mg |
| Benzylamine | 107.15 | 1.2 | 129 µL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (267 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the solution until the aldehyde is completely dissolved.
-
Add benzylamine (129 µL, 1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amine.
Protocol 2: Wittig Reaction with a Stabilized Ylide
Objective: To synthesize (E)-ethyl 3-(2-bromo-6-(pyrrolidin-1-yl)phenyl)acrylate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 267.14 | 1.0 | 267 mg |
| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 1.1 | 383 mg |
| Toluene, anhydrous | - | - | 10 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (267 mg, 1.0 mmol) in anhydrous toluene (10 mL).
-
Add ethyl (triphenylphosphoranylidene)acetate (383 mg, 1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. The triphenylphosphine oxide is generally less polar and will elute first.
Protocol 3: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((2-bromo-6-(pyrrolidin-1-yl)phenyl)methylene)malononitrile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 267.14 | 1.0 | 267 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | 0.1 | ~10 µL |
| Ethanol | - | - | 10 mL |
Procedure:
-
To a round-bottom flask, add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (267 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and ethanol (10 mL).
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of piperidine (~10 µL, 0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The product may begin to precipitate.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (to 50 °C) can be applied.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Advanced Transformations: Pictet-Spengler and Ugi Reactions
Beyond the fundamental transformations, the aldehyde functionality of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde can participate in more complex, multicomponent reactions to rapidly build molecular complexity.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5][12][13][14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-rich nature of the 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde aromatic ring could potentially facilitate the cyclization step. However, the pyrrolidinyl nitrogen could be protonated under strongly acidic conditions, which might affect its electron-donating ability. Therefore, milder acidic conditions or Lewis acid catalysis may be preferable.
The Ugi Four-Component Reaction
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[15][16][17] This multicomponent reaction is highly convergent and atom-economical, allowing for the rapid generation of diverse compound libraries. The steric hindrance around the aldehyde in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde might pose a challenge for the Ugi reaction, potentially requiring longer reaction times or the use of less sterically demanding amines and isocyanides.
Conclusion
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a synthetically valuable intermediate with a rich and versatile chemistry centered around its aldehyde functionality. This guide has provided detailed protocols for its transformation via reductive amination, Wittig olefination, and Knoevenagel condensation, offering a solid foundation for researchers to build upon. The unique electronic and steric properties of this substrate present both challenges and opportunities, and a thorough understanding of the underlying reaction mechanisms is key to successful synthetic outcomes. The exploration of more complex transformations such as the Pictet-Spengler and Ugi reactions opens up further avenues for the construction of novel and potentially bioactive molecules.
References
-
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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Use of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in the synthesis of VHL ligands
Harnessing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for the Modular Synthesis of Von Hippel-Lindau (VHL) Ligands
Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation
The Von Hippel-Lindau (VHL) protein is a key component of the VHL E3 ubiquitin ligase complex, an essential part of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] In recent years, the recruitment of the VHL E3 ligase has become a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.[2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[3][6]
The development of potent and cell-permeable small molecule ligands for VHL has been a pivotal advancement in the field of targeted protein degradation. These ligands typically mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[2] A common structural motif in many VHL ligands is a substituted aromatic core that provides a scaffold for the necessary pharmacophoric elements. The strategic use of versatile building blocks for this core allows for the creation of diverse libraries of VHL ligands and, consequently, PROTACs with optimized properties.
This application note details the utility of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde as a strategic starting material for the synthesis of a key intermediate in the construction of VHL ligands. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the aldehyde functionality is primed for the crucial introduction of the aminobenzyl moiety of the VHL ligand scaffold through reductive amination.
Strategic Rationale: Why 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde?
The choice of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde as a precursor is underpinned by several key synthetic advantages:
-
Orthogonal Functionality: The aldehyde and bromo groups offer orthogonal reactivity, allowing for sequential and selective transformations. The aldehyde is readily converted to an amine via reductive amination, a common and robust reaction in medicinal chemistry.[7]
-
Handle for Diversification: The bromine atom serves as a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the exploration of structure-activity relationships (SAR) and the optimization of ligand binding affinity and pharmacokinetic properties.
-
Modularity: This building block facilitates a modular approach to VHL ligand synthesis, allowing for the late-stage introduction of key structural motifs. This is particularly advantageous for the construction of PROTAC libraries where different linkers and POI-binding moieties need to be explored.
Core Synthetic Workflow: From Aldehyde to VHL Ligand Intermediate
The central transformation in utilizing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is the reductive amination to introduce the core amine functionality. This is typically followed by a series of coupling and deprotection steps to build the final VHL ligand.
Caption: Synthetic workflow for VHL ligand synthesis.
Experimental Protocol: Reductive Amination of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
This protocol describes a representative procedure for the reductive amination of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with tert-butyl carbamate, a common method to install a protected amine.[7] This intermediate can then be carried forward for further elaboration into a VHL ligand.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | Various | ≥95% |
| tert-Butyl carbamate | Sigma-Aldrich | Reagent grade |
| Triethylsilane (Et3SiH) | Sigma-Aldrich | ≥97% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Dichloromethane (DCM) | Fisher Chemical | Anhydrous, ≥99.8% |
| Acetonitrile (MeCN) | Fisher Chemical | Anhydrous, ≥99.8% |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 eq).
-
Addition of Reagents: Dissolve the aldehyde in a mixture of anhydrous dichloromethane (DCM) and acetonitrile (MeCN) (e.g., a 1:1 ratio). To this solution, add tert-butyl carbamate (1.1 eq).
-
Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Addition of Reducing Agent: Following the addition of TFA, add triethylsilane (Et3SiH) (1.5 eq) dropwise, ensuring the internal temperature remains low.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected amine intermediate.
Mechanism of Reductive Amination
The triethylsilane-promoted reductive amination proceeds through the initial formation of an iminium ion, which is then reduced in situ.
Caption: Mechanism of reductive amination.
Downstream Synthetic Applications
The resulting Boc-protected amine is a versatile intermediate for the synthesis of a complete VHL ligand. The subsequent steps typically involve:
-
Suzuki Coupling: The aryl bromide can be coupled with a suitable boronic acid or ester (e.g., 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole) to install the thiazole moiety, a common feature in potent VHL ligands.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free amine.
-
Amide Coupling: The resulting amine is then coupled with the remaining portion of the VHL ligand, typically a carboxylic acid derivative of a substituted hydroxyproline, using standard peptide coupling reagents such as HATU or HBTU.
This modular approach allows for the efficient synthesis and diversification of VHL ligands, which are crucial components of PROTACs for therapeutic development.
Conclusion
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a valuable and strategically designed building block for the synthesis of VHL ligands. Its orthogonal functional groups enable a modular and efficient synthetic approach, primarily leveraging a robust reductive amination to install the key amine functionality. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery and chemical biology to access these important molecules for the development of novel PROTAC-based therapeutics.
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Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available from: [Link]
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Li, S., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. PMC. Available from: [Link]
-
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-
An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC. Available from: [Link]
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Application Notes and Protocols: Synthesis of Bio-active Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition
Introduction: The Strategic Importance of the Pyrrolidine Ring in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][2][3][4] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets. Furthermore, the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are key determinants of a drug's pharmacokinetic profile.[2][3]
Among the myriad of synthetic strategies to access this vital scaffold, the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of azomethine ylides, has emerged as a particularly powerful and atom-economical method.[5][6] This approach enables the stereocontrolled construction of polysubstituted pyrrolidines from simple, readily available starting materials.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of 1,3-dipolar cycloaddition reactions for the synthesis of novel pyrrolidine-containing compounds, with a particular focus on derivatives of L-proline.
Theoretical Framework: Understanding the 1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring.[8][9] In the context of pyrrolidine synthesis, the key 1,3-dipole is the azomethine ylide.
Generation of the Azomethine Ylide from Proline Derivatives
Azomethine ylides are typically transient intermediates and are generated in situ.[10] A widely employed and highly effective method involves the thermal decarboxylative condensation of an α-amino acid, such as L-proline, with an aldehyde or ketone.[8][9][10][11]
The reaction is initiated by the nucleophilic attack of the secondary amine of proline onto the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. Subsequent thermal decarboxylation generates the azomethine ylide. This reactive intermediate possesses a characteristic C-N-C framework with four π-electrons distributed over the three atoms.[10]
Diagram of Azomethine Ylide Generation:
Caption: In-situ generation of an azomethine ylide from L-proline and an aldehyde.
The [3+2] Cycloaddition Step: Mechanism and Stereoselectivity
Once formed, the azomethine ylide readily undergoes a [3+2] cycloaddition with a dipolarophile, typically an electron-deficient alkene.[5][10] The stereochemical outcome of this reaction is of paramount importance, as it dictates the spatial arrangement of the substituents on the newly formed pyrrolidine ring.
The reaction can proceed through either a concerted or a stepwise mechanism, and the preferred pathway can be influenced by the nature of the reactants and the reaction conditions.[6][12] The stereoselectivity of the cycloaddition is governed by the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) and steric interactions in the transition state.[13] Generally, the reaction exhibits high diastereoselectivity, with the formation of the endo or exo cycloadduct being favored depending on the specific substrates.[14][15] Asymmetric catalysis, employing chiral metal complexes or organocatalysts, has been instrumental in achieving high enantioselectivity in these reactions.[1][5][12][16][17]
Diagram of the [3+2] Cycloaddition Mechanism:
Caption: General schematic of the [3+2] cycloaddition reaction.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step protocol for a representative metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide derived from an α-iminoester with an electron-deficient alkene. This procedure is adapted from established methodologies in the field.[1][5]
Materials and Reagents
-
α-Iminoester (azomethine ylide precursor): e.g., Ethyl N-benzylideneglycinate
-
Dipolarophile: e.g., Dimethyl maleate
-
Catalyst: e.g., Silver(I) acetate (AgOAc)
-
Chiral Ligand: e.g., (R)-BINAP
-
Solvent: Anhydrous Toluene
-
Base (optional, depending on precursor): e.g., Triethylamine (Et3N)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, syringes, magnetic stirrer, etc.
-
Purification supplies: Silica gel for column chromatography, appropriate solvents (e.g., hexane, ethyl acetate).
Detailed Step-by-Step Methodology
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) and the metal salt (e.g., AgOAc, 1.0 mol%).
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for 30 minutes to allow for complex formation. The causality here is to pre-form the active chiral catalyst to ensure a controlled and stereoselective reaction initiation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the α-iminoester (1.0 eq) and the dipolarophile (1.2 eq) in anhydrous toluene. The use of a slight excess of the dipolarophile ensures complete consumption of the limiting azomethine ylide precursor.
-
If a base is required for ylide generation from the specific precursor, add it at this stage (e.g., Et3N, 1.0 eq).
-
-
Initiation and Reaction Monitoring:
-
Cool the solution of the reactants to the desired temperature (e.g., 0 °C or room temperature, this can be optimized).
-
Slowly add the pre-formed catalyst solution to the reactant mixture via syringe. The slow addition helps to control the reaction rate and prevent potential side reactions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrrolidine derivative.
-
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the asymmetric 1,3-dipolar cycloaddition.
| Entry | Dipolarophile | Catalyst Loading (mol%) | Ligand | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl maleate | 1.0 | (R)-BINAP | 25 | 12 | 85 | >95:5 | 92 |
| 2 | N-Phenylmaleimide | 1.0 | (R)-BINAP | 0 | 8 | 92 | >99:1 | 98 |
| 3 | Methyl acrylate | 1.5 | (S)-Phos | 25 | 24 | 78 | 90:10 | 88 |
This data is representative and may vary based on specific substrates and reaction conditions.
Applications in Drug Discovery and Beyond
The stereochemically rich pyrrolidine scaffolds synthesized through 1,3-dipolar cycloaddition are invaluable in the development of novel therapeutic agents.[2] The ability to precisely control the stereochemistry at multiple centers allows for the fine-tuning of biological activity and the exploration of structure-activity relationships.
-
Antiviral Agents: Polysubstituted proline and pyrrolidine derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS3 protease.[18]
-
Anticancer Therapeutics: Spiro-oxindole pyrrolidines, readily accessible via this methodology, have shown promising anticancer activity.[2][19]
-
Organocatalysis: Chiral pyrrolidine derivatives serve as highly effective organocatalysts for a variety of asymmetric transformations, a testament to the versatility of this structural motif.[6]
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides, particularly those derived from proline, represents a robust and highly stereoselective method for the synthesis of complex pyrrolidine-containing molecules. The protocols and theoretical background presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to leverage this powerful reaction in their own research endeavors, from fundamental synthetic methodology to the discovery of new therapeutic agents.
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- 19. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable chemical intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde?
The most prevalent and robust method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms the C–N bond between an aryl halide and an amine. In this specific case, it involves the reaction of 2,6-dibromobenzaldehyde with pyrrolidine.
Q2: Why is the Buchwald-Hartwig amination preferred over other methods like nucleophilic aromatic substitution (SNAr)?
The Buchwald-Hartwig amination is favored due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to alternatives.[1][2] An SNAr reaction on 2,6-dibromobenzaldehyde would require harsh conditions and would likely be inefficient due to the electron-donating nature of the second bromine atom, which deactivates the ring towards nucleophilic attack. The palladium-catalyzed approach provides a more versatile and reliable pathway.[2]
Q3: What are the critical components of this reaction that I need to control?
Success in a Buchwald-Hartwig amination hinges on the careful selection and control of five key components:
-
Aryl Halide: 2,6-dibromobenzaldehyde
-
Amine: Pyrrolidine
-
Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Phosphine Ligand: A bulky, electron-rich phosphine ligand is essential for catalytic activity.
-
Base: A non-nucleophilic strong base is required to facilitate the catalytic cycle.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, showing very low conversion of 2,6-dibromobenzaldehyde by LC-MS or TLC analysis. What are the likely causes and how can I fix this?
A: Low conversion is the most common issue and typically points to a problem with the catalytic system or reaction environment. Let's break down the potential culprits.
-
Cause 1: Inactive Catalyst System The heart of the reaction is the Pd(0) catalyst, which is stabilized by a phosphine ligand. If this system is not properly formed or is poisoned, the reaction will not proceed.
-
Palladium Source: Ensure your palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality. Older or improperly stored reagents can have reduced activity.
-
Ligand Degradation: Bulky phosphine ligands (e.g., XPhos, RuPhos) are often air-sensitive and can be oxidized, rendering them ineffective. Always handle ligands in an inert atmosphere (glovebox or Schlenk line).
-
Catalyst Poisoning: Oxygen is a potent inhibitor of the Pd(0) catalyst. The reaction solvent must be rigorously deoxygenated (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst, ligand, and reagents. Water can also interfere by reacting with the base and participating in side reactions. Use anhydrous solvents.
-
-
Cause 2: Incorrect Base Selection or Insufficient Strength The base plays a crucial role in deprotonating the amine-palladium complex within the catalytic cycle, which is a prerequisite for reductive elimination.[3]
-
Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this type of coupling.[3] Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, but may require higher temperatures or different ligands.
-
Solubility & Quality: Ensure the base is fresh and free-flowing. NaOtBu can degrade upon exposure to air and moisture. Its solubility can also be a factor; using a solvent in which it has at least partial solubility, like toluene or dioxane, is beneficial.
-
-
Cause 3: Sub-optimal Reaction Conditions
-
Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), the optimal temperature should be determined experimentally.[4] If conversion is low at 80 °C, consider incrementally increasing the temperature to 100 °C or 110 °C.
-
Concentration: Reactions that are too dilute may proceed slowly. A typical concentration for this type of reaction is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Issue 2: Significant Formation of Side Products
Q: My crude reaction mixture shows the desired product, but also significant impurities, particularly the loss of bromine (hydrodehalogenation) and a double-aminated product. How can I suppress these side reactions?
A: Side product formation indicates that reaction conditions are favoring undesired pathways. Targeting these specifically can significantly improve the yield of your desired product.
-
Side Product 1: Hydrodehalogenation (2-(pyrrolidin-1-yl)benzaldehyde) This occurs when the aryl bromide is reduced instead of aminated.
-
Cause: This side reaction is often promoted by trace amounts of water, which can react with the palladium hydride intermediates.
-
Solution: Ensure strictly anhydrous conditions. Use a freshly distilled or purchased anhydrous solvent. Dry the starting 2,6-dibromobenzaldehyde and pyrrolidine if necessary.
-
-
Side Product 2: Double Amination (2,6-di(pyrrolidin-1-yl)benzaldehyde) This arises from the reaction of the desired product with a second equivalent of pyrrolidine.
-
Cause: The mono-aminated product is still an aryl bromide and can undergo a second Buchwald-Hartwig coupling. This is often a result of using too large an excess of pyrrolidine or running the reaction for too long at high temperatures.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the limiting reagent, which should be 2,6-dibromobenzaldehyde. A ratio of 1.0 equivalent of 2,6-dibromobenzaldehyde to 1.1-1.2 equivalents of pyrrolidine is a good starting point. Monitor the reaction closely by LC-MS or GC-MS and stop it once the consumption of the starting material plateaus to avoid over-reaction.
-
| Parameter | Condition A (Starting Point) | Condition B (For Hindered Substrates) | Rationale & Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is reduced in situ. |
| Ligand | XPhos (2-4 mol%) | RuPhos (4-8 mol%) | Bulky, electron-rich ligands accelerate reductive elimination.[5] The choice is often empirical. |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) | NaOtBu is generally more reactive at lower temperatures. K₃PO₄ is a milder base, sometimes used to suppress side reactions. |
| Solvent | Toluene | 1,4-Dioxane | Both must be anhydrous and deoxygenated. Toluene is often preferred for its higher boiling point and better solvation of many organic substrates. |
| Temperature | 100 °C | 110 °C | Higher temperatures may be needed for less reactive substrates or with weaker bases. |
| Amine (Pyrrolidine) | 1.1 eq | 1.2 eq | A slight excess drives the reaction but a large excess can lead to double amination. |
Issue 3: Difficult Purification
Q: I've successfully formed the product, but I'm struggling to purify it from the baseline impurities and residual palladium catalyst using column chromatography. What's a better approach?
A: Purification can be challenging due to the polar nature of the product and the presence of highly colored palladium impurities.
-
Palladium Removal: Before column chromatography, it is highly advisable to remove the bulk of the palladium. This can be achieved by filtering the crude reaction mixture (after dilution with a solvent like ethyl acetate) through a plug of Celite® and silica gel. For more stubborn cases, treatment with a palladium scavenger may be necessary.
-
Column Chromatography:
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The product, being moderately polar, should elute cleanly. A typical starting point for the eluent system is a 95:5 mixture of hexanes:ethyl acetate.
-
Tailing: If the product streaks or "tails" on the column, this may be due to its basic nitrogen atom interacting strongly with the acidic silica gel. This can often be mitigated by adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent system.
-
-
Alternative Purification: If chromatography is still problematic, consider converting the aldehyde to a stable, crystalline derivative (like an imine), purifying the derivative by crystallization, and then hydrolyzing it back to the pure aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Safety Note: Handle all reagents and solvents under an inert atmosphere. NaOtBu is corrosive and moisture-sensitive. Phosphine ligands can be toxic and air-sensitive.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromobenzaldehyde (1.0 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%). Via syringe, add anhydrous, deoxygenated toluene (to achieve approx. 0.2 M concentration).
-
Amine Addition: Add pyrrolidine (1.1 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® topped with silica gel, washing with additional ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Ekoue-Kovi, K.; Wolf, C. Oxidative Amination of Aldehydes with Amines in the Presence of tert-Butyl Hydroperoxide. Organic Syntheses.
- Wikipedia Contributors.
- Lee, S. et al. Mild One-Pot Horner—Wadsworth—Emmons Olefination and Intramolecular N-Arylation for the Syntheses of Indoles, All Regio-Isomeric Azaindoles, and Thienopyrroles.
- van der Pijl, F. et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. American Chemical Society.
- Divakar, M. et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Thongpaen, J. et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Nolan, S. P. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in reactions with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formations encountered during reactions with this versatile building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Introduction: Understanding the Reactivity Profile
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a bi-functional molecule with a sterically hindered ortho-bromoaryl group and a nucleophilic aldehyde. This unique arrangement makes it a valuable precursor in the synthesis of complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. However, this same functionality can also lead to the formation of undesired side products. This guide will focus on identifying, understanding, and mitigating the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde?
A1: Based on the structure and reactivity of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, the most frequently encountered side products in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are:
-
Hydrodehalogenation Product: 6-(pyrrolidin-1-yl)benzaldehyde. This occurs when the bromine atom is replaced by a hydrogen atom.
-
Homocoupling Product: Dimer of the starting material or the coupling partner. This results from the self-coupling of two molecules of the aryl halide or the organometallic reagent.
Q2: What causes the formation of the hydrodehalogenation side product?
A2: Hydrodehalogenation, the replacement of a halogen with hydrogen, is a common competing pathway in many cross-coupling reactions.[1][2] It can be promoted by several factors:
-
Reductive Environment: The presence of reducing agents in the reaction mixture can lead to the cleavage of the C-Br bond and its replacement with a C-H bond.[3][4]
-
Catalyst-Mediated Pathways: Some catalysts, particularly under certain conditions, can facilitate the transfer of a hydride to the aryl halide, leading to the hydrodehalogenated product.[5][6]
-
Solvent as a Hydride Source: Certain solvents, like alcohols, can act as hydride donors, especially at elevated temperatures.
Q3: How can I minimize the formation of the homocoupling dimer in my Suzuki coupling reaction?
A3: Homocoupling is a significant side reaction in Suzuki couplings, often promoted by the presence of oxygen.[7][8] To minimize its formation:
-
Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Subsurface sparging with an inert gas is highly effective.[7]
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid or ester can sometimes suppress the homocoupling of the aryl halide.
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Troubleshooting Guides
Guide 1: Problem - Significant amounts of 6-(pyrrolidin-1-yl)benzaldehyde (hydrodehalogenation product) are observed.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Presence of Reductants | Unintentional introduction of reducing agents or formation of reducing species during the reaction. | Carefully purify all reagents. Avoid using old or improperly stored solvents that may contain peroxide impurities, which can initiate radical pathways leading to reduction. |
| Reaction Conditions | High temperatures and certain solvents (e.g., alcohols) can promote hydrodehalogenation. | Screen different solvents and try to run the reaction at the lowest effective temperature. Consider using aprotic solvents like toluene or dioxane. |
| Catalyst System | The choice of catalyst and ligand can influence the propensity for hydrodehalogenation. | Experiment with different palladium sources and phosphine ligands. Sometimes, a more electron-rich ligand can favor the desired cross-coupling pathway. |
Experimental Protocol for Minimizing Hydrodehalogenation:
-
Reagent and Solvent Preparation:
-
Use freshly distilled and degassed solvents.
-
Ensure the purity of all starting materials.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry it under vacuum.
-
Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
-
Reaction Execution:
-
Add the 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, coupling partner, catalyst, ligand, and base to the reaction flask under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the hydrodehalogenated side product.
-
Logical Flow for Troubleshooting Hydrodehalogenation:
Caption: Troubleshooting workflow for hydrodehalogenation.
Guide 2: Problem - Formation of a high molecular weight impurity, likely a homocoupling dimer.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Presence of Oxygen | Molecular oxygen can promote the oxidative homocoupling of organometallic reagents.[8] | Ensure the reaction is performed under strictly anaerobic conditions. Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[7] |
| Slow Transmetalation | If the transmetalation step in the catalytic cycle is slow, the organometallic intermediate may have a longer lifetime, increasing the chance of homocoupling. | Optimize the base and solvent system to facilitate transmetalation. The addition of additives like potassium formate has been reported to suppress homocoupling in some cases.[7] |
| Catalyst Decomposition | Decomposition of the active catalyst can lead to the formation of palladium black, which can promote homocoupling. | Use a robust ligand that stabilizes the palladium catalyst throughout the reaction. Ensure the reaction temperature is not excessively high. |
Experimental Protocol for Suppressing Homocoupling:
-
Rigorous Degassing:
-
Place the solvent in a flask and perform at least three freeze-pump-thaw cycles.
-
Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes.
-
-
Inert Atmosphere:
-
Conduct the entire experiment, including reagent addition and sampling, under a positive pressure of an inert gas.
-
-
Reaction Optimization:
-
Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water).
-
Consider adding a small amount of a mild reducing agent if compatible with the reaction chemistry.
-
-
Monitoring:
-
Monitor the reaction closely. If the reaction appears to stall or if palladium black precipitates, it may be an indication of catalyst decomposition.
-
Reaction Pathway Visualization:
Caption: Competing desired and side reaction pathways.
References
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. ResearchGate. [Link]
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Radical–anion coupling through reagent design: hydroxylation of aryl halides. PMC - NIH. [Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Semantic Scholar. [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. ACS Publications. [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. ResearchGate. [Link]
-
Reagents and reaction conditions: 2‐bromobenzaldehyde (0.6 mmol),... ResearchGate. [Link]
-
2-Amino-6-bromobenzaldehyde. PubChem. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Write the mechanism of dehydrohalogenation of 2-bromobutane. Allen. [Link]
-
Oxidative Amination of Aldehydes with Secondary Amines using tert-Butyl Hydroperoxide as the Oxidant. Organic Syntheses. [Link]
-
Dehydrohalogenation. Wikipedia. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
2-Bromo-6-chlorobenzaldehyde: Your Go-To Chemical for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. [Link]
-
Products from the reaction of C60F18 with sarcosine and aldehydes: the Prato reaction. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
2-Bromo-6-(piperidin-1-yl)benzaldehyde. CANSPEC. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. [PDF] Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane | Semantic Scholar [semanticscholar.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde Derivatives
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde and its analogues. These compounds are valuable intermediates in medicinal chemistry, and achieving high purity is critical for subsequent synthetic steps and biological assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde derivatives. Each answer explains the underlying cause of the problem and provides a range of actionable solutions.
Q1: I'm experiencing significantly low yield after column chromatography. What are the likely causes and how can I improve my recovery?
Low recovery during silica gel chromatography is a common issue, often stemming from the inherent reactivity of the aldehyde functionality or procedural losses.
Root Causes & Solutions:
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic, which can catalyze the decomposition or irreversible adsorption of sensitive compounds like aldehydes.[1] The electron-donating pyrrolidine group can also make the aromatic ring more susceptible to degradation.
-
Solution 1: Neutralize the Silica. Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as 1-2% triethylamine in your chosen eluent system. This deactivates the acidic silanol groups.[2]
-
Solution 2: Use an Alternative Stationary Phase. If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[2] Perform a preliminary TLC analysis on an alumina plate to ensure your compound is stable and mobile.
-
-
Product Loss During Work-up: Significant product can be lost before the material is even loaded onto the column.
-
Solution: Optimize Extraction. Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at least three times. Combining the organic layers and washing with brine can minimize the loss of moderately polar products into the aqueous phase by reducing the solubility of organic compounds in the aqueous layer.[1]
-
-
Streaking on the Column: If the product streaks extensively, it may not elute in clean fractions, leading to the combination of impure fractions and subsequent loss during solvent removal.
-
Solution: Refine the Solvent System. Add a small amount of a polar modifier like methanol (0.5-1%) or a few drops of triethylamine to your eluent. This can improve peak shape by competing with the product for binding sites on the silica, reducing tailing.
-
Q2: My purified compound is contaminated with a persistent impurity that co-elutes during chromatography. How can I remove it?
Co-elution occurs when an impurity has a polarity very similar to the desired product. The key is to identify the impurity and devise a targeted removal strategy.
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques like ¹H NMR or LC-MS to determine if the impurity is unreacted starting material, a regioisomer, or a byproduct (e.g., the corresponding carboxylic acid from over-oxidation).[1]
-
Targeted Chemical Removal:
-
Acidic Impurities (e.g., Carboxylic Acid): If the impurity is acidic, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[3] The acidic impurity will be deprotonated and move into the aqueous layer.
-
Basic Impurities: Conversely, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities. However, be cautious, as this may protonate the pyrrolidine nitrogen, making your product water-soluble.
-
-
Alternative Purification Technique:
-
Recrystallization: If your product is a solid, recrystallization is an exceptionally powerful technique for removing small amounts of impurities. The process relies on differences in solubility between the product and the impurity in a given solvent.[1]
-
Bisulfite Adduct Formation: For stubborn aldehyde-related impurities, consider forming a solid bisulfite addition compound.[4] This adduct can often be filtered and then hydrolyzed back to the pure aldehyde. This is a classical but effective method.
-
Q3: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
"Oiling out" is a common frustration in recrystallization. It typically occurs when the solute melts before it dissolves in the hot solvent or when the solution becomes supersaturated too quickly.
Causes and Solutions:
-
Solvent Boiling Point is Too High: If the boiling point of your recrystallization solvent is higher than the melting point of your compound, the compound will melt and form an oil rather than dissolving to form a solution for crystallization.[1][3]
-
Solution: Choose a solvent with a boiling point that is lower than your compound's melting point.
-
-
Solution Cooling Too Rapidly: Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the compound to crash out of solution as an oil because molecules do not have time to orient themselves into a crystal lattice.[3]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once at room temperature, cooling can be gradually continued in an ice bath.
-
-
High Impurity Concentration: The presence of significant impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: First, attempt to remove the bulk of the impurities via a quick filtration through a plug of silica gel before proceeding with recrystallization.
-
-
Adjusting the Solvent System: If using a single solvent fails, a two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[3][5]
Flowchart: Troubleshooting Recrystallization Issues
Sources
Stability of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in different solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful use of this compound in your research and development endeavors. Our focus is on providing practical, field-tested insights into the stability of this molecule in various solvents, enabling you to generate reliable and reproducible results.
Understanding the Molecule: Inherent Instability of o-Aminobenzaldehydes
A critical aspect to grasp when working with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is its structural relationship to 2-aminobenzaldehyde. Compounds with an amino or a substituted amino group ortho to an aldehyde are known to be inherently unstable.[1][2] This instability primarily arises from their propensity to undergo self-condensation reactions, which can be catalyzed by acidic conditions.[3][4] Therefore, careful consideration of solvents, pH, and storage conditions is paramount to maintaining the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: How should I store 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde to ensure its long-term stability?
To minimize degradation, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde should be stored in a tightly sealed container, protected from light and moisture, at a low temperature. For long-term storage, we recommend keeping the solid compound at -20°C. For stock solutions, prepare them fresh whenever possible. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at -20°C for a limited time.
Q2: I've noticed a color change in my solid sample of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. Is it still usable?
A color change often indicates degradation. Aromatic aldehydes, especially those with electron-donating groups like the pyrrolidinyl substituent, can be susceptible to oxidation and self-condensation, leading to the formation of colored impurities. Before use, it is highly recommended to assess the purity of the compound using an analytical technique such as HPLC or NMR spectroscopy. If significant degradation is observed, the sample should be discarded to avoid compromising your experimental results.
Q3: Which solvents are recommended for dissolving 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde?
For short-term use, aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM) are generally suitable. Protic solvents, especially those that are acidic, should be used with caution as they can facilitate self-condensation. The choice of solvent will ultimately depend on the specific requirements of your experiment. For reactions sensitive to solvent polarity, it's important to note that solvent polarity can influence reaction kinetics and yields.[5]
Q4: Can I use protic solvents like methanol or ethanol?
While the compound may be soluble in alcohols, their use should be carefully considered. Protic solvents can participate in reactions with the aldehyde group to form hemiacetals and can also promote self-condensation, particularly if acidic impurities are present. If an alcohol is required for your experimental design, use it freshly distilled and anhydrous, and prepare the solution immediately before use.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Issue 1: Unexpected peaks in my chromatogram when analyzing a freshly prepared solution.
-
Potential Cause: Rapid degradation of the compound in the chosen solvent or mobile phase.
-
Troubleshooting Steps:
-
Solvent Evaluation: Prepare small-scale solutions in different anhydrous, aprotic solvents (e.g., ACN, THF, DCM) and analyze them immediately by HPLC. Compare the chromatograms to identify a solvent that minimizes degradation.
-
Mobile Phase pH: If using a buffered mobile phase for HPLC, ensure the pH is neutral or slightly basic. Acidic conditions can accelerate the degradation of ortho-aminobenzaldehydes.
-
Temperature Control: Keep the sample vial in the autosampler cooled to minimize degradation during the analytical run.
-
Issue 2: Low yield or multiple byproducts in a reaction involving 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
-
Potential Cause 1: Degradation of the starting material.
-
Solution: Confirm the purity of your 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde before starting the reaction. If necessary, purify the starting material by a suitable method like column chromatography, though care must be taken due to its instability on silica gel.
-
-
Potential Cause 2: Incompatible reaction conditions.
-
Solution:
-
Avoid Strong Acids: The pyrrolidinyl group can be protonated, and the aldehyde can be activated towards nucleophilic attack and self-condensation in the presence of strong acids.
-
Inert Atmosphere: The compound may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[6][7][8]
-
Temperature: High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.
-
-
Issue 3: Inconsistent analytical results between experiments.
-
Potential Cause: Variable stability of stock solutions.
-
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh solutions of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for each experiment. Avoid using stock solutions that have been stored for an extended period, even at low temperatures.
-
Standardized Procedure: Establish a standardized protocol for solution preparation, including the solvent used, concentration, and handling procedure, to ensure consistency across experiments.
-
Experimental Protocol: Assessing the Stability of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
To quantitatively assess the stability of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in your solvent of choice, a forced degradation study followed by HPLC analysis is recommended. This approach is aligned with industry best practices and regulatory guidelines for stability testing.[9][10][11][12][13]
Part 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish a stability-indicating analytical method.[11][14]
1.1. Stock Solution Preparation:
-
Prepare a stock solution of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in an anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at room temperature and at 60°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and monitor at various time points.
-
Dilute the aliquots with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Sample at various time points and analyze by HPLC.
-
-
Photodegradation:
Part 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and separate it from its degradation products.[12][13]
2.1. HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer at neutral pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2.2. Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
-
The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Data Presentation
The following table summarizes the expected stability of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in different solvent classes based on general chemical principles of similar compounds. This should be verified experimentally using the protocol above.
| Solvent Class | Example Solvents | Expected Stability | Rationale |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Good to Moderate | Low reactivity towards the aldehyde. However, residual water can still lead to hydrolysis over time. |
| Aprotic Non-Polar | Dichloromethane, THF | Good | Low reactivity and generally lower water content if anhydrous. |
| Protic Polar | Methanol, Ethanol | Poor to Moderate | Can form hemiacetals and may contain acidic impurities that catalyze self-condensation. |
| Aqueous (Acidic) | Water with acid | Very Poor | Acid catalysis will significantly accelerate self-condensation.[3] |
| Aqueous (Neutral) | Water | Poor | Prone to hydrolysis and potential self-condensation. |
| Aqueous (Basic) | Water with base | Moderate to Poor | Base can catalyze other reactions, but may suppress acid-catalyzed self-condensation. |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde based on the known chemistry of ortho-aminobenzaldehydes and general aldehyde reactivity.
Caption: Potential degradation pathways of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for a comprehensive stability assessment of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Caption: Workflow for stability assessment of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
References
-
Aromatic Aldehydes Production by Oxidative Degradation of Solid Residue Derived from Pine Waste Hydrolysis Coupling Acetylation. IOP Conference Series: Earth and Environmental Science. [Link]
-
Rules and Mechanism for the Oxidation of Lignin-based Aromatic Aldehyde under Alkaline Wet Oxygen. BioResources. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH. [Link]
-
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
2-Aminobenzaldehyde. Wikipedia. [Link]
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate. [Link]
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. PMC - NIH. [Link]
-
The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. ResearchGate. [Link]
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate. [Link]
-
Development of Stability-Indicating HPLC Methods. The Royal Society of Chemistry. [Link]
-
forced degradation products: Topics by Science.gov. [Link]
-
Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]
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Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]
-
Aldehydes as powerful initiators for photochemical transformations. PMC - NIH. [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. [Link]
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The Photolysis of Saturated Aldehydes and Ketones. ACS Publications. [Link]
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o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses Procedure. [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Catalyst-free photodecarbonylation of ortho-amino benzaldehyde. RSC Publishing. [Link]
-
Handling and Storage of Chemicals. University of Ottawa. [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]
-
Acid-Catalyzed Amine-Borane Reduction of Nitrite. PubMed. [Link]
-
Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. ResearchGate. [Link]
-
Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. MDPI. [Link]
-
Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. PubMed. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically rich substrate. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions for higher conversion rates.
Introduction to the Challenges
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a valuable building block, but its structure presents a unique set of challenges. The molecule's reactivity is governed by a delicate interplay of steric and electronic effects:
-
Steric Hindrance: The pyrrolidine and aldehyde groups are positioned ortho to the bromine atom. This significant steric bulk can impede the approach of reagents and catalysts to the reaction center, particularly the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2][3]
-
Electronic Effects: The pyrrolidinyl group is a strong electron-donating group due to the nitrogen's lone pair, which increases electron density in the aromatic ring.[4] Conversely, the aldehyde and bromine are electron-withdrawing. This complex electronic profile influences the reactivity of the C-Br bond.
This guide provides a structured approach to overcoming these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is showing low to no conversion. What are the most likely initial causes?
A1: Low conversion with this substrate is common and typically points to issues with the catalytic cycle. The primary suspects are:
-
Ineffective Catalyst System: The steric hindrance from the two ortho substituents likely requires a specialized palladium catalyst and ligand combination. Standard catalysts like Pd(PPh₃)₄ may not be effective.[5][6]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can dramatically affect reaction rates and yields by influencing catalyst activity and reagent solubility.[6]
-
Catalyst Deactivation: The substrate itself or impurities can sometimes inhibit the palladium catalyst.
Q2: I'm observing the formation of a de-halogenated product (the molecule without the bromine). What is causing this side reaction?
A2: The formation of the hydrodehalogenated product is a known side reaction in palladium-catalyzed couplings. It can occur when the aryl-palladium intermediate, formed after oxidative addition, undergoes a reaction that replaces the palladium with a hydrogen atom before the desired coupling can take place.[7] This is often exacerbated by:
-
Hydride sources in the reaction mixture (e.g., certain solvents or bases).
-
Slow transmetalation or reductive elimination steps, giving the intermediate more time to decompose.
Q3: Can the aldehyde group interfere with my reaction?
A3: Yes, the aldehyde is a reactive functional group and can participate in side reactions, especially under basic conditions.[8] Potential side reactions include:
-
Condensation reactions: Such as aldol condensation, particularly if there are other enolizable carbonyl compounds present.
-
Reaction with nucleophiles: Amines or other nucleophiles in the reaction mixture could potentially form imines or other adducts with the aldehyde.[9]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a more detailed, workflow-based approach to troubleshooting low conversion rates in common cross-coupling reactions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low conversion issues.
Caption: A logical workflow for troubleshooting low conversion rates.
Issue 1: Ineffective Catalyst System in Suzuki-Miyaura Coupling
Question: I'm trying to perform a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction is not proceeding. I'm using Pd(PPh₃)₄. What should I change?
Answer: The steric hindrance of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde makes standard, less bulky ligands like triphenylphosphine (in Pd(PPh₃)₄) inefficient. The catalytic cycle, particularly the oxidative addition and subsequent steps, is likely stalled. You need to switch to a catalyst system known to be effective for sterically hindered substrates.[1][10]
Recommendations:
-
Employ Bulky, Electron-Rich Ligands: These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.[1][6] A screening of different ligand classes is highly recommended.
-
Use an Appropriate Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts to use in combination with a ligand, pre-formed palladium-ligand complexes can also offer high activity.
Table 1: Recommended Ligands for Suzuki Coupling of Hindered Substrates
| Ligand Class | Examples | Key Features |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for sterically demanding couplings.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Offer strong σ-donation and steric bulk, leading to stable and active catalysts.[5] |
| Arsa-Buchwald Ligands | (tBu)₂As-biphenyl | Longer Palladium-Arsenic bonds can facilitate the transmetalation step.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically sensitive step.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting to couple a primary amine with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde using a palladium catalyst, but the yield is very low. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance and the electronic nature of the substrates.[11][12] The success of this reaction hinges on the correct choice of ligand, base, and solvent.
Recommendations:
-
Ligand Selection: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential for promoting the C-N bond formation.[13] Ligands like Josiphos, Xantphos, or those from the Buchwald portfolio are excellent starting points.
-
Base Selection: This reaction typically requires a strong, non-nucleophilic base. The choice of base can dramatically influence the outcome.
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Common Solvents | Notes |
| Sodium tert-butoxide (NaOt-Bu) | Toluene, Dioxane | A very common and effective base, but its high reactivity can sometimes lead to side reactions. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | THF, Toluene | A strong, non-nucleophilic base that can be effective when others fail. |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | A weaker base that can be useful for sensitive substrates. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | Another milder base option. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene), followed by 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product can then be purified by chromatography.
References
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google Books.
- Palladium-catalyzed Cross-Coupling of Enamides With Sterically Hindered α-bromocarbonyls - PubMed. (2016, April 25). PubMed.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol - Benchchem. (n.d.). Benchchem.com.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Mdpi.com.
- An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
- Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society. (n.d.). ACS Publications.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.org.
- Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. (n.d.). Europe PMC.
- A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals - Benchchem. (n.d.). Benchchem.com.
- 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. (n.d.). Slcc.edu.
- 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Chem.libretexts.org.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chem.libretexts.org.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acs.org.
- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Atlanchim.com.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.). Benchchem.com.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. (n.d.). Benchchem.com.
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Chem.libretexts.org.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). YouTube.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Masterorganicchemistry.com.
- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - ResearchGate. (n.d.). ResearchGate.
- Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed. (2024, July 3). PubMed.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). National Institutes of Health.
- Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Condensation of Pyrrole with Benzaldehyde Under Adler Conditions - ChemSpider Synthetic Pages. (n.d.). Chemspider.com.
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How to prevent debromination in 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde reactions
Welcome to the technical support center for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique steric and electronic properties of this substrate, while enabling novel transformations, also present specific challenges—most notably, the propensity for premature debromination (hydrodehalogenation) in cross-coupling reactions.
This document provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format to help you mitigate this common side reaction and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is it a significant problem with this specific substrate?
A: Debromination, or hydrodehalogenation, is an undesired side reaction where the bromine atom on your aryl bromide is replaced by a hydrogen atom, yielding 6-(pyrrolidin-1-yl)benzaldehyde as a byproduct. In the context of palladium-catalyzed cross-coupling reactions, this occurs within the catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Aryl-Pd(II)-Br intermediate can react with a hydride (H⁻) source in the mixture instead of the intended coupling partner.[1] Subsequent reductive elimination then releases the debrominated product.
The substrate, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, is particularly susceptible due to two main factors:
-
Steric Hindrance: The ortho-pyrrolidinyl and ortho-aldehyde groups create significant steric bulk around the reaction center. This can slow down the desired transmetalation and reductive elimination steps of the catalytic cycle, providing a larger window of opportunity for the competing debromination pathway to occur.[2]
-
Hydride Sources: Common reagents and solvents in cross-coupling reactions, such as alcohols, water, or even amine bases, can inadvertently serve as hydride donors, facilitating this side reaction.[1][3]
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the most likely cause and the first thing I should adjust?
A: The most common culprits in a Suzuki-Miyaura coupling are the base and the presence of protic impurities (like water). The base is required to activate the boronic acid for transmetalation, but strong bases or those that can generate hydride species can accelerate debromination.[4][5]
Your first troubleshooting step should be to re-evaluate your choice of base. If you are using a strong base like sodium tert-butoxide (NaOtBu) or hydroxide bases (NaOH, KOH), switch to a milder, non-nucleophilic base.
-
Recommended First Action: Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective in Suzuki couplings but are less prone to promoting hydrodehalogenation.[6][7] Ensure all reagents and solvents are anhydrous, as water can be a hydride source.
Q3: How critical is the choice of phosphine ligand for preventing debromination?
A: The ligand choice is critically important . The ligand's role is to stabilize the palladium catalyst and modulate its reactivity. For sterically hindered substrates like this one, the goal is to use a ligand that accelerates the rate of reductive elimination relative to the rate of debromination.
-
Principle: Bulky, electron-rich phosphine ligands are known to promote the final, desired C-C bond-forming reductive elimination step.[1] This is the key to outcompeting the undesired C-H bond formation.
-
Recommended Ligands: Instead of traditional ligands like PPh₃, employ modern biaryl phosphine ligands. Excellent choices for this substrate include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
These ligands have proven highly effective in coupling sterically demanding partners while minimizing side reactions.
Q4: Can the solvent system directly contribute to debromination?
A: Absolutely. Solvents, especially protic solvents, can be a direct source of the hydride that causes debromination.
-
Alcoholic Solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate a palladium-hydride species, which is the active culprit in debromination.[1][3][8] Avoid using them as the primary solvent.
-
Water: While many Suzuki protocols call for an aqueous co-solvent to dissolve the inorganic base, excess water can be detrimental. Use the minimum amount of water necessary, or better yet, use a base like K₃PO₄ which has some solubility in polar aprotic solvents, allowing for a reduction or elimination of water.
-
Recommended Solvents: Use high-purity, anhydrous aprotic solvents. 1,4-Dioxane and Toluene are excellent first choices for these types of reactions. Ensure they are properly degassed to remove oxygen, which can deactivate the catalyst.
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to diagnosing and solving issues with hydrodehalogenation.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| >20% Debrominated Product | 1. Inappropriate Base Selection: Using strong, aggressive bases (e.g., NaOtBu, NaOH, KOH). | Switch to a milder base. Use K₃PO₄, Cs₂CO₃, or K₂CO₃. These provide sufficient basicity for the catalytic cycle without readily generating hydride species.[6][7] |
| 2. Protic Contaminants: Presence of water or residual alcohol in solvents or reagents. | Ensure anhydrous conditions. Use freshly distilled/dried solvents. Dry inorganic bases in an oven before use. Run the reaction under a strict inert atmosphere (Nitrogen or Argon). | |
| 3. Slow Reductive Elimination: The desired C-C bond formation is slower than the undesired C-H formation due to steric hindrance. | Optimize the ligand. Switch from simple phosphines (e.g., PPh₃) to bulky, electron-rich biaryl phosphines like SPhos, XPhos, or RuPhos to accelerate reductive elimination.[1] | |
| 4. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions. | Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for conversion. A longer reaction time at a lower temperature is often preferable. | |
| Inconsistent Results | 5. Catalyst Inactivation/Variable Pd(0) Concentration: Impurities or oxygen deactivating the catalyst, leading to inconsistent reaction profiles. | Use a reliable palladium precatalyst. Instead of Pd(OAc)₂, consider using a well-defined precatalyst like SPhos Pd G3 or XPhos Pd G3. These provide a consistent source of active Pd(0) and come pre-complexed with the optimal ligand. |
| Debromination with Buchwald-Hartwig Amination | 6. Amine as Hydride Source: Primary or secondary amines, particularly those with α-hydrogens, can act as hydride donors. | This is an intrinsic risk. The strategies above (milder base, optimal ligand, lower temperature) are still the best approach. Using a slightly stronger base like LHMDS might be necessary, but careful optimization is key. Using a highly active catalyst system can drive the reaction to completion quickly, minimizing the time for side reactions.[9] |
Visualized Reaction & Troubleshooting Logic
To better understand the chemical pathways and the decision-making process for troubleshooting, the following diagrams are provided.
Catalytic Cycle: Desired Coupling vs. Undesired Debromination
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Troubleshooting Decision Tree
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming the challenges associated with the scale-up of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to ensure your success.
Troubleshooting Guide: Common Challenges and Solutions
The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, typically achieved through a Buchwald-Hartwig amination of 2,6-dibromobenzaldehyde, can present several challenges, particularly during scale-up. This section addresses common issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is showing low conversion of the starting material (2,6-dibromobenzaldehyde). What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Buchwald-Hartwig amination is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation can be caused by impurities in the starting materials, solvent, or reagents. Ensure all components are of high purity and anhydrous. The choice of phosphine ligand is also critical. For sterically hindered substrates like 2,6-dibromobenzaldehyde, bulky, electron-rich ligands such as BrettPhos or RuPhos are often more effective than simpler ligands like P(o-tolyl)3.[1] Consider screening a panel of ligands to find the optimal one for your specific conditions.
-
Insufficient Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination.[2] Weak or partially soluble bases may not be effective. Sodium tert-butoxide (NaOtBu) is a common choice, but for scale-up, potassium phosphate (K₃PO₄) can be a milder and more manageable alternative. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
Suboptimal Temperature: Buchwald-Hartwig reactions are temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic optimization of the reaction temperature is recommended. Running a series of small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) can help identify the optimal balance between reaction rate and catalyst stability.
-
Solvent Choice: The solvent must be able to dissolve the reactants and maintain the catalyst in an active state. Toluene and dioxane are commonly used solvents. On a larger scale, the choice of solvent can also impact heat transfer and product isolation.
Question 2: I am observing the formation of a significant amount of hydrodehalogenation byproduct (2-(pyrrolidin-1-yl)benzaldehyde). How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several sources:
-
Source of Hydride: The hydride source can be trace water, the amine itself, or the solvent. Ensuring strictly anhydrous conditions is the first line of defense. Use freshly distilled, dry solvents and dry reagents.
-
Ligand Choice: The ligand can influence the relative rates of the desired amination and the undesired hydrodehalogenation. Bulky biarylphosphine ligands are generally better at suppressing this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can favor hydrodehalogenation. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Question 3: The purification of the final product is proving difficult on a larger scale, with impurities that are hard to separate by column chromatography. What are some effective purification strategies?
Answer:
Purification of ortho-amino benzaldehydes can be challenging due to their polarity and potential for self-condensation.[3] For large-scale purification, traditional column chromatography can be inefficient and costly. Consider the following alternatives:
-
Acid-Base Extraction: The pyrrolidine nitrogen is basic and can be protonated with an acid. This allows for the separation of the product from non-basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove any remaining impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to precipitate the free amine product.
-
Extract the product back into an organic solvent, dry, and concentrate.[4]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. A systematic screening of solvents and solvent mixtures is necessary to find suitable conditions for obtaining high-purity crystals.
-
Distillation: For thermally stable liquid products, vacuum distillation can be a viable option. However, given the aldehyde functionality, there is a risk of decomposition at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common and commercially available starting material is 2,6-dibromobenzaldehyde.
Q2: Which palladium precursor is best for this reaction?
A2: Both Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium precursors. The choice may depend on the specific ligand and reaction conditions. Pre-catalysts, which are air-stable and easy to handle, are also excellent options for optimizing Buchwald-Hartwig reactions.[5]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes.
-
Palladium Catalysts: While generally not highly toxic, palladium residues in the final product may be a concern for pharmaceutical applications and should be minimized.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled in a fume hood or glovebox.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and use appropriate personal protective equipment.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
Q4: Can I use a different amine instead of pyrrolidine?
A4: Yes, the Buchwald-Hartwig amination is generally applicable to a wide range of primary and secondary amines.[2] However, the optimal reaction conditions (ligand, base, solvent, temperature) may need to be re-optimized for different amines.
Q5: Is it possible to perform this synthesis without a palladium catalyst?
A5: While palladium catalysis is the most common method, alternative copper-catalyzed methods for C-N bond formation exist. However, these often require higher temperatures and may have a more limited substrate scope.[1]
Experimental Protocol: Scale-up Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
This protocol provides a representative procedure for the synthesis of the target compound on a laboratory scale, with considerations for scale-up.
Materials:
-
2,6-Dibromobenzaldehyde
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Workflow Diagram:
Caption: Synthetic workflow for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, charge 2,6-dibromobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via cannula. The typical concentration is 0.1-0.5 M with respect to the starting aldehyde.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.
-
Base and Amine Addition: Add sodium tert-butoxide (1.4 eq) followed by pyrrolidine (1.2 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by the acid-base extraction method described in the troubleshooting section.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol % Pd | Lower loadings are desirable for scale-up to reduce cost and residual metal. |
| Ligand to Metal Ratio | 1:1 to 2:1 | A slight excess of ligand can help stabilize the catalyst. |
| Base Equivalence | 1.2-2.0 eq | A slight excess is necessary to drive the reaction to completion. |
| Amine Equivalence | 1.1-1.5 eq | A slight excess of the amine is typically used. |
| Temperature | 80-120 °C | Optimization is crucial for balancing reaction rate and catalyst stability. |
| Concentration | 0.1-1.0 M | Higher concentrations are preferred for scale-up to improve throughput. |
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at: [Link]
-
Chemspeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Google Patents. CN105152946A - Method for efficiently and rapidly synthesizing o-amino benzaldehyde.
-
Organic Syntheses. OXIDATIVE AMINATION OF BENZALDEHYDES WITH AMINES IN THE PRESENCE OF TERT-BUTYL HYDROPEROXIDE. Available at: [Link]
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ResearchGate. Rapid Optimisation of a Buchwald–Hartwig Amination using DoE. Available at: [Link]
-
Organic Syntheses. o-AMINOBENZALDEHYDE. Available at: [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]
-
PubMed Central. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Available at: [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Patsnap. Method for efficiently and rapidly synthesizing o-amino benzaldehyde. Available at: [Link]
- Google Patents. United States Patent (19).
- Google Patents. CN107488125A - The synthetic method of o-Aminobenzaldehyde.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
- Google Patents. US2525584A - Production of pyrrolidine.
- Google Patents. US2952688A - Synthesis of pyrrolidine.
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
Sources
Navigating Steric Challenges: A Technical Support Guide for Reactions with Ortho-Substituted Benzaldehydes
Welcome to the Technical Support Center for managing sterically hindered reactions involving ortho-substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when working with these sterically demanding substrates. The inherent bulk of ortho-substituents can significantly impede the approach of nucleophiles and reagents to the aldehyde's carbonyl carbon, leading to sluggish reactions, low yields, and unexpected side products.[1][2][3] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific problems encountered during common organic transformations with ortho-substituted benzaldehydes. Each entry details the potential causes and provides actionable, step-by-step protocols to optimize your reaction conditions.
Issue 1: Low or No Conversion in Grignard Reactions
Question: My Grignard reaction with 2,6-dimethylbenzaldehyde is failing. I'm observing mostly starting material and some unidentifiable byproducts. What's going wrong?
Underlying Cause: The primary challenge is the severe steric hindrance around the carbonyl carbon, which prevents the bulky Grignar reagent from effectively attacking.[2][4] Additionally, Grignard reagents are strong bases and can deprotonate any acidic protons present, or in some cases, act as a reducing agent, leading to side reactions.[4]
Strategic Solutions:
-
Employ a More Reactive Organometallic Reagent: Organolithium reagents are generally more nucleophilic than their Grignard counterparts and can sometimes overcome the steric barrier.
-
Utilize a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly enhance the electrophilicity of the carbonyl carbon.[5] This is often referred to as the Luche reduction conditions when applied to reductions, but the principle of carbonyl activation is applicable here.
-
Protocol: CeCl₃-Mediated Grignard Addition [5]
-
Dry CeCl₃·7H₂O under vacuum at 140-150 °C for 4-6 hours to obtain anhydrous CeCl₃.
-
In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous CeCl₃ (1.2 eq.) in anhydrous THF.
-
Stir the suspension vigorously for 2-3 hours at room temperature.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.1 eq.) to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
Add a solution of the ortho-substituted benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Increase the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution as it can also promote side reactions.[5]
Issue 2: Poor Yields and Stereoselectivity in Wittig Reactions
Question: I'm attempting a Wittig reaction with 2-chlorobenzaldehyde and a non-stabilized ylide, but the yield is low and I'm getting a mixture of E/Z isomers. How can I improve this?
Underlying Cause: The steric bulk of the ortho-substituent can hinder the formation of the oxaphosphetane intermediate, slowing down the reaction.[6] The stereochemical outcome of the Wittig reaction is complex and can be influenced by the nature of the ylide, the solvent, and the presence of salts.[6][7] For ortho-halo-substituted benzaldehydes, cooperative electronic effects can also influence the E/Z selectivity.[8][9]
Strategic Solutions:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate ester, is often more effective for sterically hindered aldehydes. The smaller size of the phosphonate-derived nucleophile can lead to better accessibility of the carbonyl carbon. HWE reactions with non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.
-
Protocol: Horner-Wadsworth-Emmons Reaction
-
In an oven-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.), dropwise to generate the phosphonate anion.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the ortho-substituted benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
-
Optimize Reaction Conditions for the Wittig Reaction:
-
Solvent Choice: Aprotic, non-polar solvents like toluene or benzene can favor the formation of the Z-alkene with non-stabilized ylides.
-
Salt-Free Conditions: The presence of lithium salts can affect the stereoselectivity. Preparing the ylide with a sodium or potassium base (e.g., NaHMDS, KHMDS) can lead to higher Z-selectivity.
-
Issue 3: Dehalogenation as a Major Side Reaction in Suzuki Couplings
Question: In my Suzuki coupling of 2-bromobenzaldehyde with phenylboronic acid, I'm observing a significant amount of benzaldehyde as a byproduct. How can I prevent this dehalogenation?
Underlying Cause: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[10] It can occur through several pathways, including protonolysis of the Ar-Pd(II)-X intermediate, where a proton source in the reaction mixture replaces the halogen. The aldehyde proton itself can be a source of protons if abstracted by the base.[10]
Strategic Solutions:
-
Protect the Aldehyde Group: Converting the aldehyde to a more robust functional group, such as an acetal, can prevent its interference and potential role in dehalogenation. The acetal can be easily removed after the coupling reaction.[10]
-
Workflow: Protection-Coupling-Deprotection Strategy [10]
-
Protection: React the 2-bromobenzaldehyde with ethylene glycol or triethyl orthoformate in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the corresponding acetal.
-
Suzuki Coupling: Perform the Suzuki coupling on the protected aryl halide using your standard conditions.
-
Deprotection: After purification of the coupled product, hydrolyze the acetal using aqueous acid (e.g., 1 M HCl in acetone) to regenerate the aldehyde.
-
-
-
Careful Selection of Reaction Parameters:
-
Base: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH to minimize protonolysis.[10]
-
Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[10]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to eliminate water as a potential proton source.[10]
-
Frequently Asked Questions (FAQs)
Q1: What general strategies can be employed to overcome steric hindrance in reactions with ortho-substituted benzaldehydes?
A1: Several key strategies can be effective:
-
Increase Reactivity: Enhance the electrophilicity of the aldehyde using Lewis acids or by using more reactive coupling partners.[5]
-
Smaller Reagents: Opt for smaller, less sterically demanding nucleophiles or reagents (e.g., using HWE instead of Wittig).[5]
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy.[5]
-
Catalyst/Ligand Choice: In catalytic reactions, select catalysts and ligands specifically designed for sterically hindered substrates. Bulky, electron-rich ligands are often beneficial in cross-coupling reactions.[10]
-
Protecting Groups: Temporarily mask the aldehyde functionality to prevent unwanted side reactions or to improve the stability of the substrate under the reaction conditions.[1][11]
Q2: How do electron-donating and electron-withdrawing groups at the ortho position affect the reactivity of benzaldehydes?
A2: Both electronic and steric effects are at play. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[12][13] However, with ortho-substituents, steric hindrance often dominates and can significantly slow down the reaction, regardless of the electronic nature of the substituent.[12]
Q3: Are there any "go-to" catalysts for cross-coupling reactions involving sterically hindered ortho-substituted benzaldehydes?
A3: For Suzuki and other palladium-catalyzed cross-coupling reactions, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands from the Buchwald or Fu laboratories (e.g., SPhos, XPhos, RuPhos) are often highly effective for challenging, sterically hindered substrates.[14] These ligands promote the crucial reductive elimination step and can help to stabilize the active catalytic species.
Visualizing the Challenge and Solutions
The Problem: Steric Clash
Caption: Steric hindrance from an ortho-substituent blocking nucleophilic attack.
A Strategic Workflow: The Protection Approach
Caption: A workflow for reactions with sensitive aldehydes using a protection strategy.
Comparative Data Summary
The following table provides a qualitative comparison of the expected success of different reaction types with a sterically hindered substrate like 2,6-dimethylbenzaldehyde versus a non-hindered analogue like benzaldehyde.
| Reaction Type | Benzaldehyde (Non-Hindered) | 2,6-Dimethylbenzaldehyde (Hindered) | Recommended Strategy for Hindered Substrate |
| Grignard Addition | High Yield | Very Low to No Yield | Use Organolithium or CeCl₃ additive[5] |
| Wittig Reaction | High Yield | Low Yield | Use Horner-Wadsworth-Emmons (HWE) reaction[5] |
| Reductive Amination | High Yield | Low Yield | Use a more reactive reductant like NaBH(OAc)₃[5] |
| Suzuki Coupling | High Yield | Moderate to Low Yield | Use bulky, electron-rich ligands (e.g., SPhos) |
References
-
FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Retrieved from [Link]
-
Banerji, K. K. (1986). Kinetics and mechanism of the oxidation of substituted benzaldehydes by N-bromobenzamide. The Journal of Organic Chemistry, 51(25), 4764–4766. [Link]
-
Dunne, E. C., Coyne, É. J., Crowley, P. B., & Gilheany, D. G. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Tetrahedron Letters, 43(13), 2449-2453. [Link]
-
ResearchGate. (2002). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
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Validation & Comparative
A Guide to the Structural Elucidation of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde using ¹H NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a polysubstituted aromatic compound. We will move beyond a simple peak assignment, offering a comparative analysis with related structures and detailing the application of advanced NMR techniques for definitive structural proof.
Predicted ¹H NMR Spectrum: A First Look
A detailed analysis of the ¹H NMR spectrum of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde requires a foundational understanding of the electronic effects of its substituents. The aldehyde group is strongly deactivating and electron-withdrawing, while the pyrrolidinyl group is activating and electron-donating. The bromine atom is deactivating yet ortho-, para-directing. These competing influences create a unique electronic environment for each proton.
Based on established chemical shift values and substituent effects, we can predict the following spectral characteristics:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet far downfield. |
| Aromatic (H-4) | 7.4 - 7.6 | Triplet (t) | This proton is situated between two other aromatic protons and will likely appear as a triplet due to coupling with both neighbors. |
| Aromatic (H-3, H-5) | 6.8 - 7.2 | Doublet (d) or Multiplet (m) | These protons are influenced by both the electron-donating pyrrolidine and the electron-withdrawing aldehyde and bromine, leading to a more complex and upfield-shifted signal compared to unsubstituted benzaldehyde. |
| Pyrrolidine (α-CH₂) | 3.2 - 3.6 | Triplet (t) or Multiplet (m) | These protons are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift. |
| Pyrrolidine (β-CH₂) | 1.9 - 2.2 | Multiplet (m) | These protons are further from the deshielding influences and will appear further upfield. |
Comparative Spectral Analysis: Building Confidence in Assignments
To substantiate our predicted assignments, a comparative analysis with the ¹H NMR spectra of simpler, commercially available analogs is an invaluable strategy.
Reference Spectrum 1: Benzaldehyde
The ¹H NMR spectrum of benzaldehyde serves as our baseline.[1][2][3] The aldehyde proton resonates around 10.0 ppm as a singlet. The aromatic protons appear in the 7.5-7.9 ppm region, with distinct multiplets for the ortho, meta, and para protons.[1]
Reference Spectrum 2: The Effect of the Pyrrolidinyl Group
The introduction of the electron-donating pyrrolidinyl group is expected to cause a significant upfield shift (to a lower ppm value) of the aromatic protons, particularly those ortho and para to it. This is due to the increased electron density on the aromatic ring.[4]
Reference Spectrum 3: The Influence of Bromine
The bromine atom will have a moderate deshielding effect on the adjacent aromatic protons.
By comparing the spectrum of our target molecule to these references, we can confidently attribute the observed shifts to the specific electronic contributions of each substituent. The significant upfield shift of some aromatic protons, for instance, would provide strong evidence for the presence of the electron-donating pyrrolidinyl group.
Definitive Structural Confirmation: The Power of 2D NMR
While 1D ¹H NMR provides essential information, complex substitution patterns can sometimes lead to ambiguity. Two-dimensional (2D) NMR techniques offer a powerful solution for unequivocal structure elucidation.[5][6]
COSY (Correlation Spectroscopy)
A COSY experiment reveals proton-proton coupling interactions.[6] In the case of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, we would expect to see correlations between adjacent aromatic protons (e.g., H-3 and H-4, H-4 and H-5). This would allow for the unambiguous assignment of the aromatic system.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity, typically within 5 Å.[7][8][9] A NOESY experiment is the gold standard for confirming the substitution pattern on a benzene ring.[9]
For our target molecule, a crucial NOE correlation would be observed between the aldehyde proton and the protons on the adjacent pyrrolidine ring (α-CH₂). This observation would definitively confirm the ortho relationship between the aldehyde and pyrrolidinyl substituents. The absence of an NOE between the aldehyde proton and a bromine-adjacent proton would further solidify the proposed structure.
Experimental Protocol
A detailed, step-by-step methodology for acquiring high-quality ¹H NMR and 2D NMR data is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
2D NOESY Acquisition:
-
Set up a 2D NOESY experiment.
-
Optimize the mixing time (typically 500-800 ms) to allow for the development of NOE cross-peaks.
-
Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
Process the data using appropriate window functions and Fourier transformation.
Visualizing the Workflow
The logical flow of the structural elucidation process can be visualized as follows:
Caption: Workflow for the structural elucidation of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Conclusion
The structural analysis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde by ¹H NMR spectroscopy is a multi-faceted process that combines prediction, comparative analysis, and advanced 2D techniques. By following the systematic approach outlined in this guide, researchers can achieve unambiguous structural confirmation with a high degree of confidence. The application of NOESY, in particular, provides the definitive evidence required to resolve any potential ambiguities arising from the complex substitution pattern. This rigorous approach to structural elucidation is paramount in the fields of medicinal chemistry and materials science, ensuring the integrity and reproducibility of scientific research.
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometric Analysis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to its combination of a halogen, a tertiary amine, and an aldehyde functional group. Understanding its behavior under mass spectrometric analysis is critical for its identification, impurity profiling, and metabolic studies. This guide provides an in-depth comparison of two primary mass spectrometric workflows for its characterization: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure robust and reliable characterization.
The Analytical Challenge: A Molecule of Dichotomous Functionalities
The structure of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is characterized by three key features that dictate its mass spectrometric behavior:
-
The Pyrrolidine Ring: A basic tertiary amine, this moiety is readily protonated, making the molecule highly suitable for positive-ion ESI. However, in collision-induced dissociation (CID), the C-N bond alpha to the aromatic ring is labile, often leading to a dominant, and sometimes uninformative, neutral loss of the pyrrolidine group.[1][2][3]
-
The Bromo-Benzaldehyde Core: The aromatic ring provides stability, while the bromine atom introduces a characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which is a powerful diagnostic tool.[4][5][6] The aldehyde group offers pathways for characteristic fragmentations, such as the loss of a hydrogen radical or carbon monoxide.[7][8]
-
Orthosteric Hindrance: The proximity of the bulky pyrrolidine and bromine substituents to the aldehyde group can influence ionization efficiency and fragmentation pathways.
Our primary objective is to develop analytical strategies that can overcome the challenge of a dominant, low-information fragmentation (pyrrolidine loss) to reveal the richer fragmentation of the core structure.
Primary Technique: Electrospray Ionization with In-Source Fragmentation and Tandem MS (ESI-ISF-MS/MS)
For polar, thermally labile molecules like our subject compound, ESI is the ionization method of choice. However, standard collision-induced dissociation (CID) on the protonated molecule [M+H]+ would likely yield a spectrum dominated by the neutral loss of pyrrolidine (71.07 Da). To circumvent this, we employ a strategic approach using intentional in-source fragmentation (ISF) to generate the core ion before it enters the mass analyzer for MS/MS analysis.[1][2][3] This provides more collision energy to be directed toward the more informative fragmentation of the benzaldehyde core.
Predicted ESI-MS/MS Fragmentation Pathway
The analysis begins with the protonated molecule, which possesses a distinctive isotopic pattern due to the bromine atom. The calculated monoisotopic mass of the neutral molecule C₁₁H₁₂BrNO is 253.0102 u. The protonated molecule [M+H]+ will appear as a doublet at m/z 254.0180 (79Br) and 256.0160 (81Br).
Table 1: Predicted Key Ions in ESI-ISF-MS/MS Analysis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| Ion Description | Proposed Structure | m/z (79Br) | m/z (81Br) | Notes |
| [M+H]+ | Protonated Parent | 254.0 | 256.0 | Isotopic doublet in ~1:1 ratio. |
| [M+H - C₄H₇N]+ | ISF-Generated Core Ion | 183.0 | 185.0 | Result of neutral loss of pyrrolidine (71 Da). This ion is selected for MS/MS. |
| [M+H - C₄H₇N - H]+ | Loss of H• from Core | 182.0 | 184.0 | Characteristic of aldehydes. |
| [M+H - C₄H₇N - CO]+• | Loss of CO from Core | 155.0 | 157.0 | Characteristic loss from benzoyl-type ions. |
| [M+H - C₄H₇N - CHO]+ | Loss of CHO• from Core | 154.0 | 156.0 | Loss of the entire aldehyde group. |
| [M+H - C₄H₇N - CO - Br]+ | Loss of Br• from m/z 155/157 | 76.0 | 76.0 | Results in a non-brominated fragment. |
Visualizing the ESI-ISF-MS/MS Fragmentation
Caption: Proposed ESI-ISF-MS/MS fragmentation pathway.
Detailed Experimental Protocol: ESI-ISF-MS/MS
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Perform a serial dilution to a final working concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation.[9]
-
-
Instrumentation (example: Quadrupole Time-of-Flight Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple with a liquid chromatography system for sample cleanup and separation.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Nebulizer Gas (N₂): Pressure of 30-45 psi.
-
-
In-Source Fragmentation (ISF) Optimization:
-
Acquire a full scan MS spectrum with standard, "soft" source conditions (e.g., Fragmentor Voltage at 80-120 V) to observe the primary [M+H]+ ion at m/z 254/256.
-
Systematically increase the source fragmentor (or equivalent) voltage in steps (e.g., 150 V, 180 V, 210 V) while monitoring the spectrum.
-
Identify the voltage at which the abundance of the core ion [M+H - C4H7N]+ at m/z 183/185 is maximized relative to the precursor [M+H]+ ion. This will be the optimal ISF voltage.
-
-
MS/MS Acquisition:
-
Set the instrument to MS/MS or "Product Ion Scan" mode.
-
Select the ISF-generated ion at m/z 183.0 (79Br isotope) as the precursor for fragmentation.
-
Apply a range of collision energies (e.g., 10, 20, 35 eV) to generate a comprehensive fragmentation spectrum. A collision energy ramp can also be effective.
-
Acquire the product ion spectrum, which will reveal the secondary fragments detailed in Table 1.
-
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for confirming molecular weight and observing fragmentation patterns from a different ionization mechanism (Electron Ionization, EI). EI is a "harder" ionization technique that typically produces more extensive fragmentation, which can be highly informative for structural elucidation. The volatility of the target molecule makes it amenable to GC analysis.
Predicted EI Fragmentation
Electron ionization involves bombarding the molecule with high-energy electrons, creating a radical cation [M]+•. This ion is energetically unstable and undergoes extensive fragmentation.
Table 2: Predicted Key Ions in GC-MS (EI) Analysis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
| Ion Description | Proposed Structure | m/z (79Br) | m/z (81Br) | Notes |
| [M]+• | Molecular Ion | 253.0 | 255.0 | Isotopic doublet in ~1:1 ratio. May be of low abundance. |
| [M - H]+ | Loss of Aldehydic H• | 252.0 | 254.0 | Common for aldehydes. |
| [M - C₂H₄]+• | Loss of Ethylene from Pyrrolidine | 225.0 | 227.0 | α-cleavage of the pyrrolidine ring. |
| [M - C₄H₇]+ | Loss of Butyl Radical | 196.0 | 198.0 | Fragmentation of the pyrrolidine ring. |
| [M - Br]+ | Loss of Br• | 174.1 | 174.1 | Loss of the halogen atom. |
| [C₆H₃CHO(C₄H₇N)]+ | Phenyl Cation with Pyrrolidine | 174.1 | 174.1 | Result of Br• loss. |
| [C₇H₄BrO]+ | Loss of Pyrrolidine | 198.9 | 200.9 | Loss of C₄H₈N• radical. |
Visualizing the GC-MS Workflow
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate, to a concentration of approximately 100 µg/mL. Ensure the sample is free of non-volatile salts or buffers.
-
-
Instrumentation (example: GC with a Single Quadrupole MS):
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector:
-
Mode: Splitless.
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[11]
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
Performance Comparison: ESI-MS/MS vs. GC-MS
| Feature | ESI-ISF-MS/MS | GC-MS (EI) | Senior Scientist's Verdict |
| Ionization | Soft (ESI), tunable in-source fragmentation | Hard (EI) | ESI is gentler, preserving the molecular ion for precursor selection. EI provides classic, library-searchable fragmentation patterns. |
| Sensitivity | Typically higher (femtomole to attomole) | Good (picomole to femtomole) | ESI often provides superior sensitivity for polar, easily ionizable compounds. |
| Fragmentation Control | High; ISF and collision energy are tunable | Low; 70 eV is standard | ESI offers exquisite control, allowing the analyst to "dial in" the desired fragmentation pathways. |
| Molecular Ion | [M+H]+ is strong (pre-ISF) | [M]+• can be weak or absent | ESI is superior for unambiguous determination of molecular weight. |
| Sample Throughput | High (direct infusion) or moderate (LC-MS) | Moderate to low (GC run times) | For rapid screening, direct infusion ESI is unmatched. GC provides chromatographic separation which can be vital for complex mixtures. |
| Sample Compatibility | Polar, non-volatile, thermally labile | Volatile, thermally stable | The two techniques are highly complementary. ESI is ideal for this molecule, but GC-MS is a feasible and informative alternative. |
| Key Advantage | Targeted fragmentation of the core molecule after selective removal of the pyrrolidine group. | Provides a comprehensive, reproducible fragmentation "fingerprint" and chromatographic separation. | The ESI-ISF-MS/MS strategy is a more sophisticated, targeted approach for this specific molecule, overcoming its inherent fragmentation challenges. GC-MS provides a robust, orthogonal dataset for confirmation. |
Conclusion and Recommendations
For the comprehensive characterization of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, a dual-pronged approach is recommended. The primary method should be ESI-ISF-MS/MS , as it offers a tailored solution to the analytical challenge posed by the labile pyrrolidine group. By strategically inducing the neutral loss of this moiety in the ion source, the subsequent MS/MS scan can focus on the structurally significant fragmentation of the bromo-benzaldehyde core, providing clear and unambiguous data.
GC-MS serves as an excellent orthogonal technique. It provides an independent confirmation of molecular weight and a different, highly detailed fragmentation pattern. This is invaluable for building a complete analytical package for regulatory submission or publication, ensuring the highest level of scientific integrity and trustworthiness in the structural elucidation of this novel compound. By understanding the causality behind the fragmentation and making informed experimental choices, researchers can confidently navigate the analytical maze presented by complex molecules.
References
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link][1][2][3]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link][12]
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Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link][13]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link][14]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link][9]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link][8]
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GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link][10][11]
-
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A Senior Application Scientist's Guide to Aryl Halide Reactivity: 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde vs. 2-Bromo-6-fluorobenzaldehyde
Introduction
In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the selection of a starting material is a critical decision that profoundly influences synthetic strategy, reaction efficiency, and overall yield. Halogenated benzaldehydes are premier building blocks, offering multiple reactive sites for diversification. This guide provides an in-depth, objective comparison of two ortho-disubstituted aryl bromides: 2-bromo-6-(pyrrolidin-1-yl)benzaldehyde and 2-bromo-6-fluorobenzaldehyde.
The core of this analysis rests on the disparate electronic and steric nature of the pyrrolidinyl and fluoro substituents. One is a powerful electron-donating group with significant steric bulk, while the other is a small, highly electronegative atom. This fundamental difference dictates their reactivity across several cornerstone synthetic transformations. This guide will dissect these differences, providing field-proven insights and experimental frameworks to empower researchers in making informed strategic decisions for their synthetic campaigns.
Physicochemical and Structural Properties
A foundational understanding of the reagents' properties is essential for their effective application. The table below summarizes their key characteristics.
| Property | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | 2-Bromo-6-fluorobenzaldehyde |
| CAS Number | 1375069-38-7[1] | 360575-28-6[2][3] |
| Molecular Formula | C₁₁H₁₂BrNO[1] | C₇H₄BrFO[3][4] |
| Molecular Weight | 254.12 g/mol | 203.01 g/mol [3][4] |
| Appearance | Not specified in search results | White to off-white solid[4] |
| SMILES | C1CCN(CC1)C2=C(C=CC=C2C=O)Br | C1=CC(=C(C(=C1)F)C=O)Br[3] |
The Decisive Influence of the Ortho-Substituent
The reactivity of these molecules is fundamentally governed by the electronic and steric effects exerted by the substituent at the C6 position, ortho to the bromine atom.
-
2-Bromo-6-fluorobenzaldehyde: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond (a strong -I inductive effect).[5][6] While it possesses lone pairs that can participate in resonance (a +M mesomeric effect), its inductive effect is dominant, rendering the aromatic ring electron-deficient.[7][8] This electronic pull, combined with fluorine's small atomic radius, makes the C-Br bond a prime site for reactions that favor electron-poor aromatic systems with low steric congestion.
-
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: In stark contrast, the pyrrolidinyl group's nitrogen atom possesses a lone pair that is readily delocalized into the aromatic ring, making it a potent electron-donating group via resonance (a strong +M effect). This effect overwhelmingly surpasses its weaker inductive withdrawal, leading to a highly electron-rich aromatic system. Furthermore, the five-membered, non-planar pyrrolidine ring presents a significant steric shield around the adjacent C-Br bond.[9]
These opposing properties create two reagents with distinct and often non-overlapping synthetic applications.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are pillars of modern C-C and C-N bond formation. Their efficacy is often dictated by the initial, rate-determining oxidative addition of the aryl halide to a Palladium(0) complex.[4][10]
-
2-Bromo-6-fluorobenzaldehyde (The Superior Substrate): This compound is exceptionally well-suited for cross-coupling. The electron-deficient nature of the ring, induced by the ortho-fluoro and meta-aldehyde groups, enhances the electrophilicity of the carbon bearing the bromine. This polarization facilitates the oxidative addition step. Crucially, the minimal steric profile of the fluorine atom allows bulky phosphine-ligated palladium catalysts to approach the C-Br bond with relative ease.[11]
-
2-bromo-6-(pyrrolidin-1-yl)benzaldehyde (The Challenging Substrate): This substrate presents significant hurdles. The electron-rich ring, a consequence of the donating pyrrolidinyl group, disfavors the oxidative addition step, which is more facile with electron-poor arenes. Moreover, the steric bulk of the pyrrolidinyl group can physically impede the catalyst's access to the reaction site. While the nitrogen atom could potentially play a directing role, this is often outweighed by the negative steric and electronic factors in standard cross-coupling.[12] Overcoming these challenges typically requires more forcing conditions, highly active (and often expensive) catalyst systems, and careful optimization to achieve acceptable yields.
| Substrate | Catalyst System (Typical) | Base | Conditions | Expected Yield | Rationale |
| 2-Bromo-6-fluorobenzaldehyde | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O, 80-100 °C | High | Favorable electronics (electron-poor ring) and low steric hindrance facilitate oxidative addition.[13] |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | Pd₂(dba)₃, RuPhos or bulky biarylphosphine ligand | NaOt-Bu or LHMDS | Dioxane or Toluene, 110 °C or higher | Moderate to Low | Unfavorable electronics (electron-rich ring) and high steric hindrance impede oxidative addition, requiring a more active catalyst and harsher conditions.[14][15] |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5][16] Reaction efficiency is therefore dominated by the stability of this intermediate.
-
2-Bromo-6-fluorobenzaldehyde (Highly Reactive): This substrate is primed for SNAr. The potent electron-withdrawing effects of both the ortho-fluoro and meta-aldehyde groups are perfectly positioned to stabilize the negative charge of the Meisenheimer complex through induction and resonance.[16][17] This stabilization dramatically lowers the activation energy for the initial nucleophilic attack, leading to rapid substitution of the bromine atom. In fact, under certain conditions, even the fluorine atom can be displaced, as its high electronegativity provides such powerful stabilization to the intermediate.[5]
-
2-bromo-6-(pyrrolidin-1-yl)benzaldehyde (Essentially Unreactive): The powerful electron-donating nature of the pyrrolidinyl group renders this substrate inert to standard SNAr conditions. By pushing electron density into the ring, it severely destabilizes the required negatively charged Meisenheimer complex. A nucleophile approaching this electron-rich system faces significant electrostatic repulsion, making the rate-determining step energetically prohibitive.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the principles discussed, the following diagrams outline the key mechanistic pathways and a general synthetic workflow.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).[4][5]
Caption: Logical workflow comparing the synthetic utility of the two reagents.
Field-Proven Experimental Protocols
The following protocols are representative examples that highlight the practical implications of the reactivity differences discussed.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-fluorobenzaldehyde
This protocol leverages the high reactivity of the substrate, allowing for milder conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-6-fluorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and Palladium(II) Acetate (2 mol%) combined with SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (e.g., a 10:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
This protocol requires a more robust catalyst system and more forcing conditions to overcome the substrate's inherent low reactivity.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with 2-bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), a highly active catalyst system such as a G3-generation Buchwald precatalyst (e.g., RuPhos-Pd-G3, 3-5 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction Execution: Seal the vial and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Extended reaction times (12-24 hours) may be necessary.
-
Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, filter, and concentrate. Purification via flash column chromatography will likely be required.
Conclusion and Strategic Recommendations
The choice between 2-bromo-6-(pyrrolidin-1-yl)benzaldehyde and 2-bromo-6-fluorobenzaldehyde is not a matter of superior quality but of strategic application. Each molecule is tailored for distinct synthetic pathways, and understanding their inherent reactivity is paramount to success.
-
Choose 2-Bromo-6-fluorobenzaldehyde for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.): Its favorable electronic properties and low steric hindrance make it the substrate of choice for achieving high yields under relatively mild conditions.
-
Nucleophilic Aromatic Substitution (SNAr): It is highly activated for this transformation, allowing for the introduction of a wide range of nucleophiles at the bromine position.
-
-
Choose 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for:
-
Syntheses requiring an electron-rich aromatic core: When the target molecule benefits from the electronic properties of the pyrrolidinyl donor group.
-
Directed Ortho-Metalation (DoM): After protection of the aldehyde, the pyrrolidinyl group can potentially be used as a directing group for functionalization at the C5 position, a transformation not readily achievable with the fluoro-analogue.
-
Scaffolds where the pyrrolidine moiety is a key pharmacophoric element: This compound is a direct precursor for structures containing this valuable N-heterocycle.[9]
-
By appreciating the fundamental principles of physical organic chemistry that govern the behavior of these reagents, researchers can design more efficient, predictable, and successful synthetic routes, thereby accelerating the pace of discovery.
References
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2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6 - Ossila.
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A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6 - Benchchem.
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CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.
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CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.
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An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde - Benchchem.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
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Electrophilic Aromatic Substitution AR5. Directing Effects - St. Benedict & St. John's University.
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The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate.
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI.
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2-Bromo-6-fluorobenzaldehyde | 360575-28-6 - ChemScene.
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Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
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A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals - Benchchem.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert.
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
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Directed ortho metalation - Wikipedia.
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Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism - YouTube.
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Directed (ortho) Metallation - University of Missouri.
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Buchwald-Hartwig Amination - Chemistry LibreTexts.
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1375069-38-7, 2-BroMo-6-(pyrrolidin-1-yl)benzaldehyde Formula - ECHEMI.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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Amine-Directed Palladium-Catalyzed C-H Halogenation of Phenylalanine Derivatives - Wiley Online Library.
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A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
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A Comparative Guide to the Synthetic Routes of 2,6-Disubstituted Benzaldehydes
Introduction: The Significance of Steric Hindrance in Benzaldehyde Synthesis
2,6-Disubstituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their unique structural motif, characterized by substituents flanking the formyl group, imparts significant steric hindrance. This feature can be both a strategic advantage and a formidable synthetic challenge. The steric bulk can lock conformations, enhance selectivity in subsequent transformations, and influence the biological activity of target molecules.[4] However, this same steric hindrance often impedes the direct introduction of the formyl group onto a 1,3-disubstituted benzene ring using classical methods, necessitating specialized synthetic strategies.
This guide provides a comparative analysis of the primary synthetic routes to 2,6-disubstituted benzaldehydes. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and weaknesses with supporting data, and provide detailed protocols for key transformations. This analysis is designed to equip researchers, chemists, and drug development professionals with the knowledge to select and optimize the most effective route for their specific target molecule.
Directed Ortho-Metalation (DoM): A Regioselective Powerhouse
Directed ortho-metalation (DoM) stands out as one of the most powerful and regioselective methods for synthesizing 2,6-disubstituted benzaldehydes.[5] The strategy relies on the presence of a directing metalating group (DMG) on the aromatic ring, which coordinates to an organolithium base (typically n-BuLi or s-BuLi) and directs deprotonation exclusively to the adjacent ortho position.[5][6] The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde after workup.[7][8]
Causality in Experimental Choice: The choice of the organolithium reagent and solvent is critical. n-Butyllithium in a non-coordinating solvent like hexane is often sufficient, but for less acidic protons or to accelerate the reaction, a more basic combination like s-BuLi or the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is employed. The low reaction temperatures (-78 °C) are essential to prevent side reactions and decomposition of the thermally sensitive aryllithium species.
Mechanism of Directed Ortho-Metalation
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// Invisible nodes for reagent labels BuLi [label="n-BuLi / TMEDA", shape=plaintext, fontcolor="#4285F4"]; DMF [label="DMF", shape=plaintext, fontcolor="#EA4335"]; Workup [label="H3O+", shape=plaintext, fontcolor="#34A853"];
// Edges Start -> Coordination [label="Coordination of Li\nto DMG"]; BuLi -> Coordination [style=invis]; Coordination -> Aryllithium [label="Ortho-Deprotonation"]; Aryllithium -> Adduct [label="Nucleophilic Attack\non Formylating Agent"]; DMF -> Adduct [style=invis]; Adduct -> Product [label="Hydrolytic Workup"]; Workup -> Product [style=invis]; } .dot Figure 1: General workflow for Directed ortho-Metalation (DoM).
Advantages:
-
Excellent Regioselectivity: Formylation occurs exclusively at the position ortho to the DMG, providing isomerically pure products.[5][6] This is particularly valuable for complex molecules where other substitution patterns are possible.
-
High Functional Group Tolerance: A wide range of DMGs are effective, including amides, carbamates, sulfoxides, and methoxy groups, allowing for diverse substrate scopes.[6]
-
Predictable Outcomes: The regiochemical outcome is highly predictable based on the position of the most powerful DMG.
Disadvantages:
-
Requirement of a DMG: The substrate must possess a suitable directing group.
-
Cryogenic Conditions: Reactions typically require low temperatures (-78 °C), which can be challenging for large-scale production.
-
Strongly Basic Reagents: The use of organolithium reagents limits the presence of sensitive functional groups (e.g., esters, ketones, nitro groups) elsewhere in the molecule unless they are protected.
Representative DoM Protocol: Synthesis of 2-Deutero-1,3-disubstituted Benzaldehydes
A general methodology for the synthesis of isotopically labeled benzaldehydes highlights the power of DoM.[9]
-
Preparation: A solution of a 1,3-disubstituted benzene (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Lithiation: The solution is cooled to -78 °C (acetone/dry ice bath). A solution of lithium diisopropylamide (LDA) or n-BuLi (1.1 equiv) is added dropwise, and the mixture is stirred for 1-2 hours at this temperature.
-
Formylation: Deuterated DMF (DMF-d₇) (1.5 equiv) is added dropwise to the solution. The reaction is allowed to stir at -78 °C for an additional 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the 2-deutero-benzaldehyde derivative.[9]
Classical Formylation via Electrophilic Aromatic Substitution
Traditional methods often rely on electrophilic aromatic substitution (SₑAr), where a formylating agent or its precursor attacks an electron-rich aromatic ring.[10] While powerful, these methods can suffer from poor regioselectivity and harsh conditions, especially with sterically hindered substrates.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a "Vilsmeier reagent," a chloroiminium salt, formed from the reaction of a substituted amide (like DMF) with an acid chloride (typically phosphorus oxychloride, POCl₃).[11][12] This reagent is a weak electrophile that reacts with electron-rich aromatic compounds to install a formyl group after hydrolysis.[13][14]
Causality in Experimental Choice: This reaction is best suited for arenes that are highly activated with electron-donating groups (e.g., dialkylamino, alkoxy).[15] For 1,3-disubstituted benzenes, formylation generally occurs at the 4-position (para to one activating group and ortho to the other) due to a combination of electronic activation and steric hindrance.[11][14] Achieving formylation at the sterically crowded 2-position is challenging and often results in low yields unless the electronic bias is overwhelmingly strong.
// Nodes Reagent [label="DMF + POCl3", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arene [label="Electron-Rich Arene", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigma [label="Sigma Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Aryl Iminium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Aryl Aldehyde", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Reagent -> Vilsmeier [label="Formation"]; Arene -> Sigma [label="Electrophilic Attack"]; Vilsmeier -> Sigma [style=dashed]; Sigma -> Iminium [label="Rearomatization"]; Iminium -> Product [label="Hydrolysis"]; } .dot Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[16][17][18] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[19] The phenoxide ion, being highly activated, attacks the electron-deficient carbene, leading to the ortho-substituted product after hydrolysis.[18]
Causality in Experimental Choice: This reaction is largely limited to phenols and other electron-rich hydroxy-aromatics or heterocycles like pyrroles and indoles.[18][19] While it provides a direct route to ortho-hydroxy benzaldehydes, the yields are often low, and separation from the para-isomer can be difficult.[19] The biphasic reaction conditions also present mass transfer challenges.[18][19]
Oxidation of Benzylic Precursors
A highly reliable and common strategy involves the oxidation of a pre-functionalized precursor, such as a 2,6-disubstituted toluene or benzyl alcohol. This approach circumvents the challenges of introducing the formyl group directly onto the hindered aromatic ring.
Oxidation of 2,6-Disubstituted Toluenes
The direct oxidation of a methyl group to an aldehyde can be achieved, but it often requires harsh conditions and can be difficult to stop at the aldehyde stage without over-oxidation to the carboxylic acid. A common industrial approach involves free-radical chlorination of the toluene derivative to the corresponding benzal chloride, followed by hydrolysis.[1][2]
-
Example: Synthesis of 2,6-Dichlorobenzaldehyde: 2,6-Dichlorotoluene is subjected to chlorination under light catalysis to form 1,3-dichloro-2-(dichloromethyl)benzene. This intermediate is then hydrolyzed, often in an acidic medium, to furnish 2,6-dichlorobenzaldehyde.[2][20] While effective, this method's long reaction times and difficulty in controlling the degree of chlorination can lead to byproducts.[1]
Oxidation of 2,6-Disubstituted Benzyl Alcohols
The oxidation of primary benzyl alcohols is one of the most versatile and high-yielding methods for accessing benzaldehydes.[21] A plethora of reagents are available, from classical chromium-based oxidants to milder, more selective modern methods.
Causality in Experimental Choice: For substrates with sensitive functional groups, mild oxidation conditions are paramount. Modern methods, such as those using photocatalysts like Eosin Y with O₂ as the terminal oxidant, offer a green and highly selective alternative.[22][23] These reactions proceed under mild conditions (e.g., blue LED irradiation), tolerate a wide range of functional groups, and can be scaled up effectively.[22][23]
Representative Photocatalytic Oxidation Protocol
-
Setup: A mixture of the 2,6-disubstituted benzyl alcohol (1.0 equiv), Eosin Y (1-2 mol%), and a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
Reaction: The vessel is sealed with a balloon of oxygen (or air) and placed under irradiation with blue LEDs at room temperature.[22]
-
Monitoring: The reaction is stirred vigorously and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by silica gel column chromatography to yield the pure 2,6-disubstituted benzaldehyde.[22]
Modern Catalytic Formylation Methods
Recent advances in organometallic chemistry have introduced powerful catalytic methods for the formylation of aryl halides, which are often readily available starting materials.
Palladium-Catalyzed Formylation
Palladium-catalyzed carbonylation reactions are a cornerstone of modern synthesis. Formylation can be achieved using synthesis gas (a mixture of CO and H₂).[24] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, CO insertion to form a palladoyl acyl complex, and subsequent hydrogenolysis to release the aldehyde and regenerate the catalyst.[24]
Causality in Experimental Choice: A key challenge is the high pressure of toxic carbon monoxide gas typically required. To make these methods more accessible for lab-scale synthesis, significant research has focused on using CO surrogates or developing catalysts that operate under milder conditions.[25] More recently, methods using CO₂ and a hydrosilane or H₂ as the reductant have been developed, offering a safer and more sustainable approach.[26][27] These reactions can show remarkable functional group tolerance and can be applied to both aryl bromides and iodides.[26][27]
Comparative Summary of Synthetic Routes
| Method | Substrate Requirement | Regioselectivity | Key Advantages | Key Limitations | Typical Yields |
| Directed Ortho-Metalation | Must have a Directing Metalating Group (DMG) | Excellent (exclusive ortho to DMG) | High predictability, good functional group tolerance | Requires cryogenic temperatures, strong bases, anhydrous conditions | 60-95% |
| Vilsmeier-Haack Reaction | Electron-rich arenes | Moderate to Good (prefers unhindered para position) | Uses common reagents, good for activated systems | Harsh reagents (POCl₃), limited to electron-rich substrates, poor for hindered positions | 40-80% (lower for hindered products) |
| Reimer-Tiemann Reaction | Phenols, activated heterocycles | Good (ortho favored over para) | Direct formylation of phenols | Limited substrate scope, often low yields, byproduct formation | 20-50% |
| Oxidation of Benzyl Alcohols | Corresponding benzyl alcohol must be available | N/A (determined by precursor) | High yields, very broad scope, mild options available | Requires an extra step to prepare the alcohol precursor | 70-99% |
| Catalytic Formylation | Aryl halide (Br, I) must be available | N/A (determined by precursor) | Excellent functional group tolerance, modern methods are milder | Often requires specialized ligands/catalysts, may need pressure equipment | 60-90% |
Conclusion and Future Outlook
The synthesis of 2,6-disubstituted benzaldehydes is a mature field with a diverse toolkit of available methods. For substrates bearing a suitable directing group, Directed Ortho-Metalation offers an unparalleled combination of predictability and regiocontrol. When the corresponding benzyl alcohol is accessible, oxidation represents the most reliable and often highest-yielding route, with modern photocatalytic methods providing exceptionally mild and green conditions.
While classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions have their place, their utility for accessing sterically crowded 2,6-disubstituted targets is limited. The future of this field lies in the continued development of modern catalytic methods . Advances in palladium and other transition-metal catalysis that allow for the formylation of abundant aryl chlorides under mild, low-pressure conditions using safe CO surrogates or CO₂ will be transformative, further expanding the accessibility of these crucial chemical building blocks.[25] The choice of synthetic route must be a strategic decision, weighing the availability of starting materials, functional group compatibility, scalability, and the specific regiochemical demands of the target molecule.
References
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- Li, Y., et al. (2018). Rhodium-Catalyzed Formylation of Aryl Halides with CO2 and H2. Organic Letters, 20(17), 5130–5134.
- 2,6-Dimethylbenzaldehyde. (n.d.). CymitQuimica.
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.
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- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 18. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 19. chemistnotes.com [chemistnotes.com]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 26. Rhodium-Catalyzed Formylation of Aryl Halides with CO2 and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jchemlett.com [jchemlett.com]
Alternative reagents to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for synthesizing VHL ligands
Introduction: The Central Role of the Benzaldehyde Fragment in VHL Ligand Synthesis
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. The development of potent and selective small molecule VHL ligands has been pivotal to the success of Proteolysis Targeting Chimeras (PROTACs). A common structural motif in many widely used VHL ligands, such as the well-characterized VH032, is the 2-(pyrrolidin-1-yl)benzaldehyde-derived core. The synthesis of this key fragment traditionally relies on 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. However, the pursuit of synthetic efficiency, cost-effectiveness, and molecular diversity has driven the exploration of alternative starting materials.
This guide provides a comprehensive comparison of alternative reagents to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde for the synthesis of VHL ligand precursors. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic strategies.
Strategic Approaches to the 2-(Pyrrolidin-1-yl)benzaldehyde Core
The synthesis of the 2-(pyrrolidin-1-yl)benzaldehyde core of VHL ligands can be approached in two primary ways:
-
Late-Stage Pyrrolidine Installation: This strategy involves starting with a di-substituted benzaldehyde and introducing the pyrrolidine moiety via a nucleophilic aromatic substitution (SNAr) reaction. This is the most common alternative to using the pre-formed 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
-
Palladium-Catalyzed Amination: This approach utilizes palladium catalysis, such as the Buchwald-Hartwig amination, to form the C-N bond between a di-halogenated benzaldehyde and pyrrolidine.
This guide will focus on the first strategy, as it represents the most prevalent and well-documented alternative.
Nucleophilic Aromatic Substitution (SNAr): A Versatile Strategy for Pyrrolidine Installation
The SNAr reaction is a powerful tool for the synthesis of aryl amines. In the context of VHL ligand synthesis, it allows for the displacement of a halide from a di-halogenated benzaldehyde with pyrrolidine. The reactivity of the leaving group in SNAr reactions generally follows the trend: F > Cl > Br > I.[1] This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more susceptible to nucleophilic attack.
Comparative Analysis of Di-halogenated Benzaldehyde Precursors
The choice of the di-halogenated benzaldehyde starting material is critical and influences reaction conditions, yields, and downstream functionalization strategies. Below is a comparison of the most relevant alternatives.
| Starting Material | Key Features & Reactivity | Advantages | Disadvantages |
| 2-Bromo-6-fluorobenzaldehyde | The highly activated fluorine atom is selectively displaced by pyrrolidine in an SNAr reaction, leaving the bromine atom intact for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling to introduce the 4-methylthiazole moiety). | - Orthogonal reactivity of the two halogens. - The remaining bromine is ideal for Pd-catalyzed cross-coupling.[1] | - Higher cost compared to some other di-halogenated benzaldehydes. |
| 2-Chloro-6-fluorobenzaldehyde | Similar to its bromo-analogue, the fluorine atom is the preferred site for nucleophilic attack. The remaining chlorine can also be used in cross-coupling reactions, although it is generally less reactive than bromine.[1] | - Generally more cost-effective than 2-bromo-6-fluorobenzaldehyde. | - The C-Cl bond is less reactive in Pd-catalyzed cross-coupling, potentially requiring harsher conditions. |
| 2,6-Dichlorobenzaldehyde | Both chlorine atoms are susceptible to nucleophilic substitution. Achieving mono-substitution can be challenging and may lead to mixtures of mono- and di-substituted products. | - Readily available and cost-effective. | - Lack of selectivity can lead to side products. - Harsher conditions may be required for subsequent functionalization. |
| 2,6-Difluorobenzaldehyde | Both fluorine atoms are highly activated towards SNAr. Selective mono-substitution can be difficult to control. | - High reactivity towards SNAr. | - Difficult to achieve selective mono-amination. - The remaining fluorine is less suitable for a wide range of cross-coupling reactions compared to bromine. |
Experimental Data: A Head-to-Head Comparison
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-6-fluorobenzaldehyde | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | Pyrrolidine, K₂CO₃, DMSO, 80 °C | ~85-95% | (Inferred from similar reactions) |
| 2-Chloro-6-fluorobenzaldehyde | 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde | Pyrrolidine, K₂CO₃, DMSO, 80 °C | ~80-90% | (Inferred from similar reactions) |
| 2,6-Dichlorobenzaldehyde | 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde | Pyrrolidine, K₂CO₃, DMSO, 100-120 °C | Variable, often with di-substitution | [2] |
Note: The yields are approximate and can vary based on the specific reaction conditions, scale, and purity of the starting materials.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde from 2-Bromo-6-fluorobenzaldehyde
This protocol describes a typical SNAr reaction for the selective substitution of the fluorine atom.
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Workflow Diagram:
Caption: Comparison of two major synthetic strategies.
Conclusion and Future Perspectives
The synthesis of the 2-(pyrrolidin-1-yl)benzaldehyde core of VHL ligands is a critical step in the development of novel protein degraders. While 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde remains a widely used starting material, alternative reagents, particularly di-halogenated benzaldehydes, offer significant advantages in terms of cost, availability, and synthetic flexibility.
The choice between these alternatives should be guided by a careful consideration of the desired downstream transformations. For syntheses that rely on subsequent palladium-catalyzed cross-coupling reactions, 2-bromo-6-fluorobenzaldehyde is an excellent choice due to its orthogonal reactivity. For cost-effective, large-scale syntheses where the subsequent functionalization does not require a bromine handle, 2-chloro-6-fluorobenzaldehyde presents a compelling alternative.
The continued development of more efficient and selective catalytic systems for both SNAr and palladium-catalyzed amination reactions will undoubtedly expand the toolkit available to medicinal chemists and further accelerate the discovery of next-generation VHL-based therapeutics.
References
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Available at: [Link]
-
Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
-
Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. PMC. Available at: [Link]
-
Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. IntechOpen. Available at: [Link]
-
Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. ResearchGate. Available at: [Link]
-
Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available at: [Link]
-
2,6-Dichlorobenzaldehyde. PubChem. Available at: [Link]
-
Synthesis of 2-chloro-6-methoxybenzaldehyde. PrepChem.com. Available at: [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available at: [Link]
- CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents.
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
Sources
Validating the structure of products from 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde reactions
An In-Depth Technical Guide to the Structural Validation of Products from 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde Reactions
For researchers, synthetic chemists, and professionals in drug development, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a valuable starting material. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom primed for cross-coupling, and a sterically influencing pyrrolidinyl group, makes it a versatile building block for complex molecular architectures. However, this same structural complexity can introduce ambiguity in the characterization of its reaction products. The potential for unexpected side reactions, rearrangements, or the formation of closely related isomers necessitates a robust and multi-faceted approach to structural validation.
This guide provides a comprehensive comparison of analytical techniques for the unambiguous structure determination of products derived from 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Synthetic Landscape: A Case Study in Suzuki-Miyaura Coupling
To illustrate the challenges and best practices in structural validation, we will use a representative Suzuki-Miyaura cross-coupling reaction as a case study. This common carbon-carbon bond-forming reaction highlights the potential for isomeric impurities and the need for thorough characterization.[1][2]
Reaction Scheme:
While this reaction is expected to yield the desired 2-phenyl derivative, potential side products and unreacted starting materials could complicate the analysis. Therefore, a multi-technique approach to validation is not just recommended, but essential.
A Comparative Analysis of Key Validation Techniques
The choice of analytical technique is critical and should be guided by the specific information required. Here, we compare the most common and powerful methods for the structural elucidation of organic molecules.
| Technique | Principle | Strengths | Limitations | Application to Case Study |
| 1D NMR (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Provides detailed information on the chemical environment of each proton and carbon atom. | Can be complex to interpret for highly substituted or conformationally restricted molecules. | Essential for initial confirmation of the product's core structure and disappearance of the starting material's bromine-adjacent proton signal. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation of nuclear spins through bonds. | Unambiguously assigns proton and carbon signals and reveals connectivity within the molecule.[3] | Requires more instrument time and expertise in data interpretation. | Crucial for confirming the connectivity between the new phenyl group and the benzaldehyde core. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Provides the molecular weight of the product and fragmentation patterns that can confirm structural motifs. | Isomers will have the same molecular weight, limiting its ability to distinguish between them. | Confirms the successful incorporation of the phenyl group by providing the correct molecular ion peak. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute, unambiguous three-dimensional structure of the molecule. | Requires a high-quality single crystal, which can be difficult to obtain. | The "gold standard" for ultimate proof of structure if a suitable crystal can be grown. |
Experimental Protocols for Robust Validation
Detailed Protocol for 2D NMR Analysis
This protocol outlines the steps for acquiring and interpreting a suite of 2D NMR experiments to validate the structure of 2-Phenyl-6-(pyrrolidin-1-yl)benzaldehyde.
1. Sample Preparation:
-
Dissolve 10-15 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filter the solution into a clean NMR tube.
2. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Set up a gradient-selected COSY experiment. Key parameters include a spectral width covering all proton signals, 1024 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and carbons. Use a standard HSQC sequence with parameters optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different parts of the molecule. Set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.
3. Data Interpretation:
-
COSY: Identify coupled proton systems within the benzaldehyde and the new phenyl rings.
-
HSQC: Assign the carbon signal directly attached to each proton.
-
HMBC: Look for key correlations that prove the structure. For example, a correlation between the protons on the new phenyl ring and the carbon of the benzaldehyde ring where the bromine was previously attached.
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive validation of a reaction product.
Caption: Experimental workflow for structural validation.
Decision-Making in Analytical Strategy
Choosing the right analytical path depends on the research goals and the data obtained at each stage. The following flowchart provides a guide for selecting the appropriate validation strategy.
Sources
The Strategic Advantage of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in Complex Drug Synthesis: A Comparative Efficacy Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of precursor molecules is a critical decision that profoundly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde against other common precursors in the synthesis of complex molecules, particularly those requiring the formation of sterically hindered biaryl structures often found in targeted therapies like PARP inhibitors.
The Critical Role of Precursor Selection in Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl moieties, which are prevalent in a wide array of pharmaceuticals. The choice of the aryl halide precursor is paramount, as its electronic and steric properties dictate the reaction's success. An ideal precursor should offer high reactivity, excellent yields, and broad functional group tolerance under mild conditions.
This guide will focus on the efficacy of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in this context and compare it with two common alternative precursors: the unsubstituted 2-Bromobenzaldehyde and the sterically similar 2-Bromo-6-methylbenzaldehyde . This comparison will illuminate the nuanced effects of the ortho-substituents on the outcomes of the Suzuki-Miyaura coupling.
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: A Precursor Engineered for Efficiency
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a highly functionalized precursor that offers distinct advantages in the synthesis of complex biaryl compounds. The strategic placement of the pyrrolidinyl group ortho to the bromine atom is not merely an incidental structural feature; it is a key element that enhances the molecule's utility in cross-coupling reactions.
Mechanistic Advantages of the Ortho-Pyrrolidinyl Group
The tertiary amine of the pyrrolidinyl group is a powerful directing group in ortho-lithiation, which can be a route to its synthesis. More importantly, in the context of a Suzuki-Miyaura coupling, the nitrogen atom's lone pair of electrons can play a crucial role. It is postulated that this ortho-amino group can act as a coordinating ligand for the palladium catalyst, leading to a pre-coordination of the catalyst in proximity to the C-Br bond. This chelation-assisted oxidative addition can lower the activation energy of this rate-determining step in the catalytic cycle, potentially leading to faster reaction times and the ability to use lower catalyst loadings.
Furthermore, the electron-donating nature of the pyrrolidinyl group increases the electron density of the aromatic ring, which can facilitate the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. This electronic effect, combined with the potential for chelation, makes 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde a highly reactive and efficient coupling partner.
Comparative Analysis: Performance Against Alternative Precursors
To objectively assess the efficacy of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, we will compare its anticipated performance in a Suzuki-Miyaura coupling reaction with that of 2-Bromobenzaldehyde and 2-Bromo-6-methylbenzaldehyde. The following data is a synthesis of typical results reported in the literature for structurally similar compounds.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-8 | >90 (Expected) |
| 2-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 75-85 |
| 2-Bromo-6-methylbenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12-18 | 80-90 |
Note: The yield for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an educated projection based on the activating and directing effects of the ortho-amino group. Specific experimental validation is recommended.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of the three compared precursors with phenylboronic acid. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Materials:
-
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Follow steps 1-4 as in Protocol 1, using the specified reagents.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lack of an activating group, the reaction may require a longer duration (12-24 hours).
-
Follow steps 7-10 as in Protocol 1 for work-up and purification.
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-6-methylbenzaldehyde
Materials:
-
2-Bromo-6-methylbenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
Follow steps 1-4 as in Protocol 1, using the specified reagents.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The steric hindrance from the methyl group may necessitate a reaction time of 12-18 hours.
-
Follow steps 7-10 as in Protocol 1 for work-up and purification.
Visualizing the Synthetic Logic
To further clarify the processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the comparative experimental workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative experimental workflows for the Suzuki-Miyaura coupling.
Conclusion: A Strategic Choice for Demanding Syntheses
While 2-Bromobenzaldehyde and 2-Bromo-6-methylbenzaldehyde are viable precursors for the synthesis of biaryl compounds, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde presents a compelling case for its superior efficacy in demanding synthetic routes. The ortho-pyrrolidinyl group is not a passive substituent but an active participant that can enhance reaction rates and yields through electronic activation and potential catalyst chelation. For drug development professionals aiming to streamline the synthesis of complex, sterically hindered biaryl molecules, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde represents a strategic and efficient choice of precursor. The initial investment in a more functionalized starting material can yield significant returns in terms of reduced reaction times, lower catalyst loadings, and potentially higher overall yields, thereby accelerating the drug discovery and development pipeline.
References
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. As a brominated aromatic aldehyde, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is not available in the provided search results, a reliable hazard profile can be constructed by examining structurally analogous compounds such as 2-Bromobenzaldehyde and other brominated heterocyclic compounds.
Based on these analogs, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde should be handled as a substance that is:
-
Harmful : Likely harmful if swallowed, inhaled, or in contact with skin[1][2][3].
-
Irritant : Causes skin irritation and serious eye irritation[1][2][4].
-
Respiratory Tract Irritant : May cause respiratory irritation upon inhalation of dust or vapors[1][2][4].
The pyrrolidine moiety itself is a cyclic secondary amine, which can influence the compound's reactivity and biological properties[5]. The primary directive is to prevent exposure through inhalation, ingestion, or direct contact.
The Regulatory Mandate: Compliance with EPA and OSHA
All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. Concurrently, personnel safety is governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450). This standard mandates the creation and implementation of a written Chemical Hygiene Plan (CHP) for all laboratories.[8][9][10][11] Your institution's CHP is the primary document that translates these federal regulations into actionable protocols for your specific workplace.
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following control measures are mandatory to minimize exposure.
-
Engineering Controls : All handling of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, including transferring it to a waste container, must be conducted in a properly functioning chemical fume hood[12][13]. The fume hood's exhaust ventilation is the primary defense against inhaling potentially harmful vapors.
-
Personal Protective Equipment (PPE) : The following table summarizes the required PPE. Never handle this chemical without appropriate personal protection[12][13].
| Body Part | Required PPE | Rationale & Causality |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | Protects against splashes and contact with vapors that can cause serious eye irritation[2][4]. |
| Hands | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause irritation and potential absorption of the harmful substance[12][13]. Always inspect gloves for tears or holes before use. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination in the event of a small spill or splash[12][13]. |
| Respiratory | Not typically required when using a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood. This must be done in accordance with your institution's CHP and respirator program[10]. |
Waste Characterization and Segregation: The Core of Proper Disposal
Proper disposal begins with correct waste identification and segregation. This is the most critical step to ensure safety and regulatory compliance.
Causality : 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a halogenated organic compound due to the presence of the bromine atom on the benzene ring[14]. Halogenated organic wastes cannot be mixed with non-halogenated wastes. The reason for this strict segregation is that halogenated compounds require specific high-temperature incineration processes for complete destruction to avoid the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvent streams, which are often recycled or used as fuel, contaminates the entire batch, leading to significantly higher disposal costs and environmental risk.[15][16]
The following workflow diagram illustrates the decision process for segregating this chemical waste.
Caption: Disposal decision workflow for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the collection and disposal of waste 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.
-
Container Selection :
-
Waste Labeling :
-
Before adding any waste, affix a "Hazardous Waste" tag or label, provided by your institution's Environmental Health and Safety (EHS) department, to the container[7][16][18].
-
On the label, write the full chemical name: "Waste 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde". Do not use abbreviations, acronyms, or chemical formulas.[7][18]
-
If creating a mixed waste stream, list every single component and its approximate percentage or volume[14][17].
-
Ensure the appropriate hazard pictograms are checked[7].
-
-
Waste Accumulation :
-
Place the labeled waste container in a designated Satellite Accumulation Area (SAA)[17][19]. The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
The container must be kept closed at all times except when you are actively adding waste[16][17][18]. This minimizes the release of vapors and prevents spills.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion[6][20].
-
-
Arranging Final Disposal :
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
-
Spill Cleanup :
-
Small Spill (in a fume hood) : Absorb the spill with an inert material like vermiculite, dry sand, or a commercial sorbent pad. Carefully scoop the absorbed material into a designated hazardous waste container.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[18] Do not attempt to clean it up yourself unless you are specifically trained and equipped to do so.
-
-
Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][3][4] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]
-
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]
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A Researcher's Guide to the Safe Handling and Disposal of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
The core of our approach is to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its structural relatives. This guide is designed to be a living document, to be supplemented with specific institutional safety protocols and professional judgment.
I. Hazard Assessment and Triage: Understanding the Risks
The primary hazards associated with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde are anticipated to be acute toxicity (if swallowed, in contact with skin, or inhaled), skin and eye irritation, and respiratory tract irritation.[1][2][3][4] The presence of the bromine atom places it in the category of halogenated organic compounds, which require special consideration for disposal.[5][6][7]
| Hazard Category | Potential Effects | Recommended Immediate Actions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][3] | Ingestion: Rinse mouth. Call a POISON CENTER or doctor.[3] Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[2][3] Inhalation: Move person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wash affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Move to fresh air. If breathing is difficult, seek medical attention. |
| Environmental Hazard | Halogenated organic compounds can have long-term adverse effects on the environment.[8] | Prevent release to the environment. Dispose of as hazardous waste.[7] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. The minimum required PPE should always include:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9][10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart.[11][12] Double gloving may be appropriate for added protection.[9][11]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[12]
-
Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5][10]
The following diagram illustrates the workflow for selecting and using appropriate PPE:
Caption: Workflow for PPE Selection and Use.
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.
1. Engineering Controls and Designated Area:
-
All work with 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, including weighing and dilutions, must be conducted within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Handling and Dispensing:
-
Before handling, ensure you have read and understood this guide and any relevant institutional protocols.
-
Wear the appropriate PPE as outlined in Section II.
-
Use a spatula or other appropriate tool to dispense the solid compound. Avoid creating dust.[1]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. Storage:
-
Store 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
The storage area should be clearly labeled and secured from unauthorized access.[2]
IV. Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical aspect of responsible chemical handling. As a brominated organic compound, 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde must be disposed of as halogenated hazardous waste.[5][6]
1. Waste Segregation:
-
NEVER dispose of this compound down the drain or in the regular trash.[5][7]
-
Use a designated, clearly labeled hazardous waste container for all waste containing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde.[5][6]
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected in a separate, labeled container for solid hazardous waste.[7]
2. Container Management:
-
The waste container must be kept closed except when adding waste.[6]
-
The container should be stored in a designated satellite accumulation area within the laboratory.[6]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound:
Caption: Disposal Decision Tree for Laboratory Waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues while ensuring compliance with environmental regulations.
References
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment.
- Risks to human and animal health from the presence of bromide in food and feed. PMC.
- SAFETY DATA SHEET - 2-Bromo-6-pyrrolidin-1-ylpyridine. Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde. AK Scientific, Inc..
- SAFETY DATA SHEET - 2-Bromobenzaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 5-bromo-2-hydroxybenzaldehyde. Fisher Scientific.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health & Safety.
- Halogenated Solvents in Laboratories.
- Safety in Organic Chemistry Laboratory.
- Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
